Cholesterol 24-hydroxylase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-[4-(4-methylpyrazol-1-yl)-3-pyridinyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5O/c1-13-10-19-22(12-13)15-4-7-18-11-16(15)21-8-5-14(6-9-21)17(23)20(2)3/h4,7,10-12,14H,5-6,8-9H2,1-3H3 |
InChI Key |
MYSVNUHQXQZBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=NC=C2)N3CCC(CC3)C(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Soticlestat (Cholesterol 24-hydroxylase-IN-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soticlestat (formerly known as TAK-935/OV935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), represents a novel therapeutic approach for neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy. This technical guide provides a comprehensive overview of the core mechanism of action of soticlestat, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Soticlestat's primary mechanism involves the inhibition of CH24H, a brain-specific enzyme, leading to a reduction in the neuroactive metabolite 24S-hydroxycholesterol (24HC). This reduction is believed to modulate glutamatergic neurotransmission and neuroinflammation, thereby exerting its anticonvulsive effects.
Core Mechanism of Action
Soticlestat is a first-in-class, selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1][2][3] CH24H is predominantly expressed in the brain and plays a crucial role in cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC).[3][4] The inhibition of CH24H by soticlestat leads to a significant reduction in the levels of 24HC in the brain.[5]
The therapeutic effects of soticlestat are primarily attributed to the downstream consequences of reduced 24HC levels. 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic signaling.[3][4][6][7] By lowering 24HC, soticlestat is proposed to reduce NMDA receptor-mediated neuronal hyperexcitability, which is a hallmark of seizure activity.[6][8]
Furthermore, preclinical studies suggest that soticlestat's mechanism may also involve:
-
Preservation of Astrocyte Function: By inhibiting the conversion of membrane cholesterol to 24HC, soticlestat may help maintain the integrity of cholesterol-rich lipid rafts in astrocytes. These lipid rafts are important for the function of excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft. Enhanced glutamate reuptake would further dampen neuronal hyperexcitability.[6][8]
-
Anti-inflammatory Effects: A correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) has been observed in the hippocampus of soticlestat-treated mice.[6][8] This suggests a potential role for soticlestat in mitigating neuroinflammation associated with epilepsy.
Quantitative Data
The following tables summarize the key quantitative data for soticlestat from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Soticlestat
| Parameter | Value | Species | Reference |
| IC50 (CH24H) | 4.5 nM | Human | [9] |
| IC50 (CH24H) | 7.4 nM | Human |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Soticlestat in Humans (Phase 1, Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Plasma 24HC Reduction (at steady state) | Reference |
| 100 mg QD | - | 0.33 - 0.5 | ~4 | -46.8% | [10][11] |
| 400 mg QD | - | 0.33 - 0.5 | ~4 | -62.7% | [10][11] |
| Single 15 mg | 43.5 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |
| Single 1350 mg | 7950 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |
Table 3: Clinical Efficacy of Soticlestat in Patients with Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS)
| Study | Population | Primary Endpoint | Result | p-value | Reference |
| ELEKTRA (Phase 2) | DS and LGS (combined) | Seizure Frequency Reduction | Statistically significant reduction | 0.002 | [14][15] |
| ELEKTRA (Phase 2) | DS cohort | Convulsive Seizure Frequency Reduction | Statistically significant reduction | 0.0007 | [14][16] |
| SKYLINE (Phase 3) | Refractory DS | Convulsive Seizure Frequency Reduction | Narrowly missed primary endpoint | 0.06 | [14][16][17][18] |
| SKYWAY (Phase 3) | Refractory LGS | Major Motor Drop Seizure Frequency Reduction | Did not meet primary endpoint | 0.785 | [17][19] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of soticlestat.
3.1. In Vitro CH24H Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of soticlestat against human CH24H.
-
Methodology:
-
Recombinant human CH24H enzyme is incubated with varying concentrations of soticlestat.
-
The substrate, cholesterol, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of the product, 24S-hydroxycholesterol, is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC/MS/MS).
-
The percentage of inhibition at each soticlestat concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
3.2. Measurement of 24S-Hydroxycholesterol Levels in Brain and Plasma
-
Objective: To assess the in vivo target engagement and pharmacodynamic effect of soticlestat.
-
Methodology:
-
Sample Collection: Brain tissue and plasma samples are collected from animals or human subjects at specified time points following soticlestat administration.
-
Sample Preparation: Brain tissue is homogenized, and both brain homogenates and plasma samples undergo a lipid extraction procedure.
-
Quantification: The concentration of 24HC in the extracted samples is measured using a validated analytical method, typically a competitive enzyme immunoassay (EIA) kit or LC/MS/MS for higher sensitivity and specificity.
-
Data Analysis: The 24HC levels in the soticlestat-treated groups are compared to those in the vehicle-treated control group to determine the percentage of reduction.
-
3.3. Animal Models of Epilepsy
-
Objective: To evaluate the anticonvulsive efficacy of soticlestat in vivo.
-
Models:
-
Pentylenetetrazol (PTZ) Kindling Model: This model assesses the effect of a compound on the development of seizure susceptibility. Animals are repeatedly administered a sub-convulsive dose of PTZ, leading to a progressive increase in seizure severity. Soticlestat is administered prior to each PTZ injection, and its effect on the rate of kindling and seizure scores is evaluated.[20][21]
-
Dravet Syndrome Mouse Models (e.g., Scn1a+/- mice): These genetic models mimic the human condition. Soticlestat's efficacy is assessed by measuring its impact on spontaneous seizure frequency, survival rates, and the threshold for hyperthermia-induced seizures.[5]
-
-
General Protocol:
-
Animals are randomized to receive either soticlestat at various doses or a vehicle control.
-
The drug is administered via a clinically relevant route (e.g., oral gavage).
-
Seizure activity is monitored and scored using established behavioral scales (e.g., the Racine scale).
-
At the end of the study, brain and plasma samples may be collected for pharmacokinetic and pharmacodynamic analysis.
-
3.4. Human Clinical Trials
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of soticlestat in healthy volunteers and patients with epilepsy.
-
Methodology:
-
Phase 1: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics across a range of single and multiple ascending doses.[10][12][13] Pharmacodynamic markers like plasma 24HC levels are also measured.
-
Phase 2: Randomized, double-blind, placebo-controlled studies in a target patient population (e.g., Dravet syndrome, Lennox-Gastaut syndrome) to obtain preliminary evidence of efficacy and further evaluate safety.[14][15][16]
-
Phase 3: Large-scale, pivotal, randomized, double-blind, placebo-controlled trials to confirm the efficacy and safety of soticlestat in the target patient populations.[14][16][17][18][19]
-
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of Soticlestat's Mechanism of Action
Caption: Proposed mechanism of action of soticlestat.
4.2. Experimental Workflow for Soticlestat Development
Caption: A simplified workflow for the development of soticlestat.
References
- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome | Financial Post [financialpost.com]
- 4. Ovid Therapeutics Inc. - Long-term Safety & Efficacy Findings from Soticlestat Open Label Extension Study Presented by Takeda at American Academy of Neurology Annual Meeting [investors.ovidrx.com]
- 5. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 7. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s201.q4cdn.com [s201.q4cdn.com]
- 13. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. takeda.com [takeda.com]
- 15. Ovid Therapeutics Inc. - Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome [investors.ovidrx.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Soticlestat Fails to Meet Primary Endpoints in Phase III Trials for Dravet and Lennox-Gastaut Syndromes [trial.medpath.com]
- 18. Ovid Therapeutics Inc. - Ovid Therapeutics Reports on Takeda’s Announcement of Phase 3 Topline Study Results for Soticlestat [investors.ovidrx.com]
- 19. soticlestat vs placebo as adjunctive therapy for lennox-gastaut syndrome: results from the phase 3, randomized skyway clinical trial [aesnet.org]
- 20. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cholesterol 24-Hydroxylase-IN-1 (Soticlestat/TAK-935) and its Target Enzyme CYP46A1
This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase-IN-1, also known as soticlestat or TAK-935, a potent and selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CYP46A1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating brain cholesterol metabolism.
Introduction to CYP46A1 and Brain Cholesterol Homeostasis
Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3] It plays a critical role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24HC).[1][3] This hydroxylation reaction increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the central nervous system.[3] The activity of CYP46A1 is a key determinant of cholesterol turnover in the brain.[4]
Dysregulation of brain cholesterol metabolism and altered CYP46A1 activity have been implicated in various neurological and neurodegenerative disorders.[5][6] The product of CYP46A1 activity, 24HC, is not merely a catabolite but also a bioactive molecule that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[7][8] This modulation of NMDA receptors by 24HC can contribute to neuronal hyperexcitability, a hallmark of conditions like epilepsy.[1][2]
This compound (Soticlestat/TAK-935)
This compound (soticlestat, TAK-935) is a first-in-class, potent, and highly selective inhibitor of CYP46A1.[2][9] It was developed through a structure-based drug design approach to specifically target the active site of the CYP46A1 enzyme.[2] Soticlestat is orally bioavailable and brain-penetrant, making it a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability.[2][8]
Quantitative Data
The following tables summarize the key quantitative data for soticlestat (TAK-935).
Table 1: In Vitro Activity of Soticlestat
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 7.4 nM | Human | Recombinant CYP46A1, measuring conversion of cholesterol to 24HC | [2] |
Table 2: Preclinical Pharmacokinetics of Soticlestat in Mice (Single Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Brain Penetration (Brain/Plasma Ratio) | Reference |
| 10 | ~30 ng/g (brain) | - | - | - | [10] |
| 30 | ~100 ng/g (brain) | - | - | - | [10] |
Table 3: Human Pharmacokinetics of Soticlestat (Single Oral Dose, Healthy Volunteers)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | Reference |
| 15 | 43.5 | 0.25 - 0.52 | 0.82 - 7.16 | 23.3 | [3][8] |
| 1350 | 7950 | 0.25 - 0.52 | 0.82 - 7.16 | 13,500 | [3][8] |
Mechanism of Action
Soticlestat exerts its therapeutic effects by directly inhibiting the enzymatic activity of CYP46A1. This inhibition leads to a reduction in the levels of 24S-hydroxycholesterol (24HC) in the brain.[1][2] The decrease in 24HC has several downstream consequences that contribute to the modulation of neuronal excitability:
-
Reduced NMDA Receptor Potentiation: As a positive allosteric modulator of NMDA receptors, a decrease in 24HC levels leads to reduced glutamatergic signaling, thereby dampening neuronal hyperexcitability.[1][7]
-
Preservation of Glutamate Transporter Function: Inhibition of CYP46A1 preserves cholesterol levels in the lipid rafts of astrocyte cell membranes.[1][5] This is important for the proper function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[1][5] By maintaining EAAT2 function, soticlestat helps to prevent the buildup of excess glutamate, a key factor in excitotoxicity.[1][5]
-
Anti-inflammatory Effects: Soticlestat has been shown to reduce levels of the pro-inflammatory cytokine TNF-α in the hippocampus of mice, suggesting a potential neuroprotective and anti-inflammatory role.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of soticlestat.
In Vitro CYP46A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of soticlestat against human CYP46A1.
Materials:
-
Recombinant human CYP46A1 enzyme
-
[14C]-labeled cholesterol (substrate)
-
Soticlestat (test compound)
-
Cell lysate from cells expressing CYP46A1
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the CYP46A1-expressing cell lysate.
-
Add varying concentrations of soticlestat to the reaction mixture.
-
Initiate the enzymatic reaction by adding [14C]-cholesterol.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and extract the lipid-soluble components.
-
Separate the product, [14C]-24S-hydroxycholesterol, from the substrate, [14C]-cholesterol, using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-24S-hydroxycholesterol produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of soticlestat relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizure Model)
Objective: To evaluate the efficacy of soticlestat in a mouse model of Dravet syndrome by assessing its ability to protect against hyperthermia-induced seizures.
Animal Model:
-
Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene and exhibit a phenotype that recapitulates key features of Dravet syndrome, including susceptibility to temperature-sensitive seizures.[4]
Protocol:
-
Administer soticlestat or vehicle to Scn1a+/- mice. In one study, soticlestat was formulated in the chow at 0.02% and provided ad libitum for 7 days.[4][8]
-
Place individual mice in a transparent, ventilated chamber.
-
Gradually increase the ambient temperature of the chamber by blowing in hot air.[3]
-
Continuously monitor the core body temperature of the mice and observe for the onset of a generalized tonic-clonic seizure.[3]
-
Record the temperature at which the seizure occurs (seizure threshold temperature).
-
Compare the seizure threshold temperatures between the soticlestat-treated and vehicle-treated groups to determine the protective effect of the compound.[3][4]
Mandatory Visualizations
Signaling Pathway of Soticlestat's Mechanism of Action
Caption: Mechanism of action of soticlestat in modulating neuronal excitability.
Experimental Workflow: Discovery and Optimization of Soticlestat
Caption: Workflow for the discovery and optimization of soticlestat.
References
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased expression of cholesterol 24S-hydroxylase results in disruption of glial glutamate transporter EAAT2 association with lipid rafts: a potential role in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s201.q4cdn.com [s201.q4cdn.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of excitatory amino acid transporters, especially EAAT2, with cholesterol-rich lipid raft microdomains: importance for excitatory amino acid transporter localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Cholesterol 24-Hydroxylase-IN-1 in Brain Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol homeostasis in the central nervous system is critical for neuronal function, and its dysregulation is implicated in various neurodegenerative disorders. The primary enzyme responsible for cholesterol elimination from the brain is Cholesterol 24-hydroxylase (CYP46A1), which converts cholesterol to 24S-hydroxycholesterol (24HC), a more soluble oxysterol that can cross the blood-brain barrier. Inhibition of CYP46A1 presents a therapeutic strategy to modulate brain cholesterol levels. This technical guide provides an in-depth overview of "Cholesterol 24-hydroxylase-IN-1," a potent and selective inhibitor of CYP46A1. We will detail its biochemical properties, the experimental methodologies used for its characterization, and its role in the broader context of brain cholesterol metabolism.
Introduction to Brain Cholesterol Homeostasis and CYP46A1
The brain contains the highest concentration of cholesterol in the body, where it is a vital component of cell membranes, myelin sheaths, and is essential for synaptogenesis and synaptic plasticity. Unlike peripheral tissues, the brain's cholesterol pool is largely synthesized in situ and is isolated from the systemic circulation by the blood-brain barrier.
The maintenance of brain cholesterol homeostasis is a delicate balance between synthesis, transport, and catabolism. The primary pathway for cholesterol removal from the brain is initiated by the enzyme Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene.[1][2] This cytochrome P450 enzyme, predominantly expressed in neurons, catalyzes the hydroxylation of cholesterol at the 24-position to form 24S-hydroxycholesterol (24HC).[1][2] This modification increases the polarity of the molecule, facilitating its diffusion across the blood-brain barrier into the systemic circulation, where it is eventually metabolized by the liver.
Dysregulation of CYP46A1 activity and subsequent alterations in brain cholesterol levels have been linked to neurodegenerative diseases such as Alzheimer's disease.[3][4][5] Inhibition of CYP46A1 leads to an accumulation of cholesterol in neurons, which can trigger a cascade of detrimental events including the production of amyloid-β peptides and hyperphosphorylation of tau protein.[5] Conversely, modulation of CYP46A1 activity is being explored as a potential therapeutic avenue for various neurological disorders.
This compound: A Potent and Selective Inhibitor
"this compound" (also referred to as compound 17 in its discovery publication) is a novel, potent, and highly selective inhibitor of CYP46A1.[2] It is an orally active compound capable of crossing the blood-brain barrier, making it a valuable tool for studying the effects of CYP46A1 inhibition in the central nervous system.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1613480-70-8 |
| Molecular Formula | C17H23N5O |
| Molecular Weight | 313.40 g/mol |
In Vitro Potency and Selectivity
The inhibitory activity of this compound was determined against human CYP46A1. The selectivity was assessed against other major human cytochrome P450 enzymes.
| Parameter | Value | Reference |
| IC50 (CYP46A1) | 8.5 nM | [2][3][5][6] |
| CYP3A4 Inhibition | 21% at 10 µM | [2] |
Experimental Protocols
The following sections detail the key experimental methodologies used in the characterization of this compound, as described by Kajita et al. (2022).
Recombinant Human CYP46A1 Expression and Purification
-
Expression System: Escherichia coli
-
Procedure: A truncated form of human CYP46A1 (residues 38-500) with an N-terminal modification was co-expressed with a chaperone system.
-
Purification: The expressed protein was purified from the cell lysate using a combination of chromatography techniques, including Ni-NTA affinity chromatography, to obtain a highly pure and active enzyme preparation.
In Vitro CYP46A1 Inhibition Assay
-
Enzyme: Recombinant human CYP46A1
-
Substrate: Cholesterol
-
Detection Method: The conversion of cholesterol to 24S-hydroxycholesterol is monitored. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of the inhibitor.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study in Mice
-
Animal Model: Male C57BL/6J mice
-
Administration: this compound was administered orally.
-
Endpoint: The levels of 24S-hydroxycholesterol in the brain were measured at a specified time point after administration.
-
Analysis: Brain tissue was homogenized, and the levels of 24S-hydroxycholesterol were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The reduction in brain 24HC levels in treated mice compared to vehicle-treated controls demonstrates the in vivo target engagement of the inhibitor. An oral dose of 30 mg/kg of compound 17 resulted in a 26% reduction of 24HC levels in the mouse brain.[2]
Signaling Pathways and Biological Consequences of CYP46A1 Inhibition
Inhibition of CYP46A1 by this compound disrupts the primary pathway for cholesterol efflux from the brain, leading to an accumulation of cholesterol within neurons. This has several downstream consequences on cellular signaling and function.
Disruption of Cholesterol Homeostasis
The immediate effect of CYP46A1 inhibition is the elevation of neuronal cholesterol levels. This can alter the properties of cellular membranes, including lipid rafts, which are critical for the function of various membrane-associated proteins and signaling complexes.
Impact on Amyloid Precursor Protein (APP) Processing
Increased neuronal cholesterol can influence the processing of Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Elevated cholesterol levels can promote the localization of APP and the enzymes that cleave it (β- and γ-secretases) into lipid rafts, favoring the amyloidogenic pathway and leading to increased production of amyloid-β (Aβ) peptides.
Experimental Workflow for Assessing Downstream Effects
A typical workflow to investigate the biological consequences of CYP46A1 inhibition using this compound would involve both in vitro and in vivo studies.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for elucidating the role of CYP46A1 and cholesterol homeostasis in brain health and disease. Its high potency, selectivity, and ability to cross the blood-brain barrier make it suitable for a range of preclinical studies. Further research utilizing this inhibitor will be crucial for understanding the intricate mechanisms linking brain cholesterol metabolism to neurodegeneration and for the potential development of novel therapeutic strategies targeting CYP46A1. Future investigations should focus on long-term in vivo studies to assess the chronic effects of CYP46A1 inhibition and to explore its therapeutic potential in various animal models of neurological disorders.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1613480-70-8|DC Chemicals [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Cholesterol 24-hydroxylase-IN-1 and the Regulation of 24S-hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Cholesterol 24-hydroxylase-IN-1, a potent inhibitor of the cytochrome P450 enzyme Cholesterol 24-hydroxylase (CYP46A1). The document details the critical role of CYP46A1 in brain cholesterol homeostasis through the synthesis of 24S-hydroxycholesterol (24HC) and explores the downstream signaling pathways affected by its inhibition. This guide consolidates quantitative data on various CYP46A1 inhibitors, presents detailed experimental protocols for their evaluation, and utilizes visualizations to elucidate complex biological and experimental workflows. This information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their efforts to understand and target the CYP46A1 pathway for therapeutic intervention in neurological disorders.
Introduction: The Role of CYP46A1 in Brain Cholesterol Metabolism
The brain, despite accounting for only 2% of the body's mass, contains approximately 25% of the body's total cholesterol.[1] This lipid is essential for numerous cerebral functions, including synaptogenesis, myelination, and the maintenance of cell membrane integrity. Unlike peripheral tissues, the brain's cholesterol pool is largely maintained through de novo synthesis due to the blood-brain barrier's impermeability to circulating lipoproteins.
The primary mechanism for cholesterol elimination from the central nervous system is its enzymatic conversion to the more polar oxysterol, 24S-hydroxycholesterol (24HC).[2] This critical hydroxylation reaction is catalyzed by Cholesterol 24-hydroxylase (CYP46A1), a neuron-specific cytochrome P450 enzyme localized to the endoplasmic reticulum.[1] The resulting 24HC can readily cross the blood-brain barrier and enter systemic circulation, where it is transported to the liver for further metabolism and excretion.[2] This process is fundamental to maintaining cholesterol homeostasis within the brain.
Dysregulation of CYP46A1 activity and subsequent alterations in 24HC levels have been implicated in various neurological and neurodegenerative disorders, making this enzyme a compelling target for therapeutic intervention.[3]
This compound and Other Modulators of CYP46A1
A number of small molecule inhibitors of CYP46A1 have been developed to probe the therapeutic potential of modulating this pathway. "this compound" is a potent inhibitor of this enzyme. The following table summarizes the in vitro potency of this compound and other notable CYP46A1 inhibitors.
| Compound Name | Target | IC50 (nM) | Assay Substrate | Source |
| This compound | CYP46A1 | 8.5 | Not Specified | MedChemExpress |
| Cholesterol 24-hydroxylase-IN-2 | CYP46A1 | 5.4 | Not Specified | MedChemExpress |
| Soticlestat (TAK-935) | CYP46A1 | 7.4 | Not Specified | [4] |
| Compound 1 | CYP46A1 | 26 | Testosterone | [5] |
| Compound 1 | CYP46A1 | 22 | Cholesterol | [5] |
| Compound 2 | CYP46A1 | 37 | Testosterone | [5] |
| Compound 2 | CYP46A1 | 32 | Cholesterol | [5] |
| Voriconazole | CYP46A1 | 35,900 | Testosterone | [5] |
| Voriconazole | CYP46A1 | 12,200 | Cholesterol | [5] |
Regulation of 24S-hydroxycholesterol and Downstream Signaling
The product of CYP46A1 activity, 24S-hydroxycholesterol, is not merely a catabolic byproduct but also a signaling molecule that influences several downstream pathways.
Liver X Receptor (LXR) Activation
24S-hydroxycholesterol is a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that function as transcription factors.[6] Activation of LXRs in the brain, particularly in astrocytes, leads to the increased expression of genes involved in cholesterol transport and efflux, such as Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1. This mechanism provides a feedback loop for the regulation of cholesterol homeostasis.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors are master regulators of cholesterol biosynthesis. Elevated levels of oxysterols, including 24HC, can suppress the processing and activation of SREBPs, thereby downregulating the expression of genes involved in de novo cholesterol synthesis. This represents a key negative feedback mechanism to prevent excessive cholesterol production in the brain.
The following diagram illustrates the central role of CYP46A1 in brain cholesterol homeostasis and the subsequent regulation of LXR and SREBP pathways by its product, 24S-hydroxycholesterol.
References
- 1. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. CYP46A1 inhibition, brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s201.q4cdn.com [s201.q4cdn.com]
- 5. Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
"Cholesterol 24-hydroxylase-IN-1" blood-brain barrier permeability
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Cholesterol 24-Hydroxylase (CH24H) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to evaluate the blood-brain barrier (BBB) permeability of novel inhibitors targeting Cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. Given the central role of CH24H in neurological processes, ensuring that its inhibitors can reach their intended target within the central nervous system (CNS) is a critical step in the drug development pipeline.
Cholesterol 24-Hydroxylase (CYP46A1) and the Imperative of CNS Penetration
Cholesterol 24-hydroxylase, also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2][3] It plays a crucial role in maintaining cholesterol homeostasis in the CNS by converting cholesterol into 24S-hydroxycholesterol (24S-HC).[4][5][6] This hydroxylation increases the polarity of the molecule, facilitating its removal from the brain across the BBB.[4][6] The brain relies on this pathway for the majority of its cholesterol turnover.[2][7]
Dysregulation of CH24H activity has been implicated in several neurodegenerative disorders, including Alzheimer's disease.[3][4] As such, inhibitors of CH24H are being investigated as potential therapeutics. For an inhibitor of a CNS-specific target like CH24H to be effective, it must be capable of crossing the highly selective blood-brain barrier. Therefore, a thorough assessment of BBB permeability is a cornerstone of the preclinical development of any CH24H inhibitor.
Signaling Pathway of Brain Cholesterol Efflux
Caption: Cholesterol Efflux Pathway Mediated by CH24H in the Brain.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of a CH24H inhibitor's ability to penetrate the CNS.
In Vitro Models
In vitro models provide a high-throughput and cost-effective initial screening of BBB permeability.[8][9] These models typically utilize a monolayer of brain endothelial cells cultured on a porous membrane to mimic the BBB.[8]
Detailed Protocol: Transwell Assay
-
Cell Culture:
-
Primary brain microvascular endothelial cells (BMECs) or immortalized cell lines are cultured on the apical side of a Transwell insert, which contains a microporous membrane.[8]
-
To better mimic the in vivo environment, co-culture models with astrocytes and pericytes on the basolateral side are often employed, as these cells are crucial for inducing and maintaining the barrier properties of BMECs.[9][10]
-
-
Barrier Integrity Assessment:
-
Before the permeability assay, the integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). Higher TEER values are indicative of tighter junctions between the cells.[11]
-
The passage of a molecule known to have low BBB permeability, such as sucrose or inulin, can also be measured to assess barrier function.
-
-
Permeability Assay:
-
The CH24H inhibitor is added to the apical (blood side) chamber.
-
At various time points, samples are collected from the basolateral (brain side) chamber.
-
The concentration of the inhibitor in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
In Vivo Models
In vivo studies in animal models, typically rodents, are the gold standard for confirming BBB permeability and determining the pharmacokinetic profile of a CH24H inhibitor within the CNS.[12][13]
Detailed Protocol: Brain-to-Plasma Concentration Ratio (Kp) in Mice
-
Animal Dosing:
-
A cohort of mice is administered the CH24H inhibitor via a relevant route, such as intravenous (IV) or oral (PO) administration.
-
-
Sample Collection:
-
At predetermined time points after dosing, animals are anesthetized.
-
Blood samples are collected via cardiac puncture.
-
To remove the blood from the brain vasculature, which would otherwise contaminate the brain tissue sample, the animals are transcardially perfused with saline.[12][13] The quality of perfusion can be assessed by the pale appearance of the liver and kidneys.[13]
-
-
Tissue Processing:
-
The brain is harvested, and one hemisphere can be used for quantitative analysis while the other can be used for histological examination.[13]
-
The brain tissue is homogenized.
-
Plasma is separated from the blood sample by centrifugation.
-
-
Quantification:
-
The concentration of the CH24H inhibitor in the brain homogenate and plasma is determined using LC-MS/MS.
-
-
Calculation of Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of the inhibitor in the brain and Cplasma is the concentration in the plasma.
-
A more advanced metric, the unbound brain-to-plasma ratio (Kp,uu), which accounts for the unbound fraction of the drug in both compartments, is often calculated to provide a more accurate measure of the drug's ability to cross the BBB and engage its target.
Data Presentation
Quantitative data from BBB permeability studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
| Parameter | Description | Typical Units | Significance |
| Papp (in vitro) | Apparent permeability coefficient from Transwell assays. | 10-6 cm/s | Indicates the rate of passive diffusion across the cell monolayer. Higher values suggest better permeability. |
| Efflux Ratio | Ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. | Unitless | A ratio > 2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which actively pump it out of the brain. |
| Kp (in vivo) | The ratio of the total concentration of the compound in the brain to that in the plasma at steady-state. | Unitless | Provides an overall measure of brain penetration. |
| Kp,uu (in vivo) | The ratio of the unbound concentration of the compound in the brain to the unbound concentration in the plasma. | Unitless | Considered the most accurate predictor of target engagement in the CNS, as only the unbound drug is pharmacologically active. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry. |
| AUCbrain / AUCplasma | The ratio of the area under the concentration-time curve for the brain to that for the plasma. | Unitless | Reflects the overall exposure of the brain to the compound relative to the systemic circulation over time. |
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Transwell Assay
Caption: Workflow for assessing BBB permeability using an in vitro Transwell model.
Experimental Workflow for In Vivo Brain Penetration Study
Caption: Workflow for determining the brain-to-plasma ratio (Kp) in an animal model.
Logical Relationship of Blood-Brain Barrier Transport
Caption: Key transport mechanisms governing a drug's concentration in the brain.
Conclusion
The successful development of a Cholesterol 24-hydroxylase inhibitor for the treatment of neurological disorders is contingent upon its ability to effectively cross the blood-brain barrier and achieve therapeutic concentrations in the brain. A systematic evaluation, beginning with high-throughput in vitro models and progressing to definitive in vivo studies, is paramount. By employing the detailed protocols and data analysis frameworks outlined in this guide, researchers can robustly characterize the CNS permeability of novel CH24H inhibitors, thereby facilitating the identification of promising candidates for clinical development.
References
- 1. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol metabolism in the brain: importance of 24S-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 12. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
The Role of Cholesterol 24-Hydroxylase-IN-1 in Neurodegeneration Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a pivotal role in cholesterol homeostasis within the central nervous system (CNS).[1][2][3] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), a more soluble metabolite that can cross the blood-brain barrier and enter systemic circulation for elimination.[1][3] The dysregulation of CH24H activity and the subsequent alteration in 24HC levels have been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease.[3] This has led to the development of CH24H inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of a potent CH24H inhibitor, Cholesterol 24-hydroxylase-IN-1 (CH24H-IN-1), and the closely related compound soticlestat (TAK-935/OV935), for their application in neurodegeneration research.
Core Compound Data: CH24H-IN-1 and Soticlestat
CH24H-IN-1 and soticlestat are potent and selective inhibitors of the CH24H enzyme. Their inhibitory activity and other relevant properties are summarized below.
| Property | This compound | Soticlestat (TAK-935) | Reference |
| Synonyms | Compound 17 | TAK-935, OV935 | N/A |
| Target | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | Cholesterol 24-hydroxylase (CH24H/CYP46A1) | N/A |
| IC50 | 8.5 nM | 7.4 nM | [4] |
| Mechanism of Action | Inhibition of CH24H, leading to reduced 24HC levels in the brain. This modulates glutamatergic signaling and neuroinflammation. | Inhibition of CH24H, leading to reduced 24HC levels in the brain. This modulates glutamatergic signaling and neuroinflammation. | [5] |
| Therapeutic Potential | Neurodegenerative diseases, Epilepsy | Developmental and Epileptic Encephalopathies (Dravet Syndrome, Lennox-Gastaut Syndrome) | [6][7][8] |
Signaling Pathways
The inhibition of CH24H by compounds like CH24H-IN-1 and soticlestat initiates a cascade of downstream effects that are pertinent to neurodegeneration. The primary mechanism revolves around the reduction of 24HC, which is a positive allosteric modulator of NMDA receptors.[9][10][11][12][13] By lowering 24HC levels, these inhibitors can attenuate excessive glutamatergic signaling, a key contributor to excitotoxicity and neuronal cell death in many neurodegenerative conditions.[5] Furthermore, 24HC is a ligand for Liver X Receptors (LXRs), which regulate the expression of genes involved in cholesterol transport and inflammation.[9]
Experimental Protocols
In Vitro CH24H Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against human CH24H.[14]
1. Materials and Reagents:
-
Recombinant human CH24H enzyme (expressed in a suitable system, e.g., insect or mammalian cells)
-
[14C]-Cholesterol (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test compound (e.g., CH24H-IN-1) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Scintillation cocktail and counter
-
Chloroform:Methanol (1:2 v/v)
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the diluted compound to 3 µL of CH24H enzyme solution in assay buffer (50 mM Potassium phosphate buffer, pH 7.4, with 0.1% BSA).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution containing [14C]-Cholesterol (final concentration 15 µM) and NADPH (final concentration 2 mM) in assay buffer.
-
Incubate the reaction mixture for 5 hours at 37°C.
-
Terminate the reaction by adding 35 µL of chloroform:methanol (1:2 v/v).
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate cholesterol from 24-hydroxycholesterol.
-
Quantify the amount of [14C]-24-hydroxycholesterol produced using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Models of Neurodegeneration
1. Kainic Acid-Induced Excitotoxicity Model:
This model is used to study seizure-induced neuronal death and neuroinflammation.[15][16][17][18][19]
-
Animals: C57BL/6 mice or other suitable strains.
-
Reagents: Kainic acid (KA), saline, test compound (e.g., soticlestat).
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before KA injection.
-
Inject KA intraperitoneally (i.p.) at a dose of 10 mg/kg.[15]
-
Observe the mice for seizure activity for at least 4 hours, scoring the severity of seizures.
-
At a specified time point post-KA injection (e.g., 48 hours), euthanize the animals and collect brain tissue.[15]
-
Analyze the brain tissue for markers of neurodegeneration (e.g., Fluoro-Jade staining), neuroinflammation (e.g., cytokine levels via ELISA or qPCR), and target engagement (e.g., 24HC levels via LC-MS/MS).
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model:
This model is used to assess the anti-convulsant properties of a compound.[20][21][22][23]
-
Animals: Male Wistar rats or mice.
-
Reagents: Pentylenetetrazol (PTZ), saline, test compound.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a defined pretreatment time, administer PTZ intraperitoneally at a convulsive dose (e.g., 70 mg/kg in rats).[24]
-
Immediately place the animal in an observation chamber and record the latency to the first seizure and the severity of seizures over a 30-minute period.
-
For kindling models, administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg in mice) repeatedly over several days and monitor the progression of seizure severity.[22]
-
Quantitative Data Summary
The following tables summarize key quantitative data for soticlestat from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Soticlestat in a Mouse Model of Dravet Syndrome [25]
| Parameter | Vehicle Control | Soticlestat-Treated | p-value |
| Median Daily Spontaneous Seizure Frequency | 1.4 | 0 | < 0.0001 |
| Seizure-Free Mice | 24% | 92% | N/A |
| Hyperthermia-Induced Seizure Threshold (°C) | 42.0 ± 0.4 | 42.9 ± 0.1 | < 0.04 |
Table 2: Pharmacokinetics of Single Oral Doses of Soticlestat in Healthy Subjects
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | t1/2 (h) |
| 15 | 43.5 | 0.52 | 149 | 0.82 |
| 1350 | 7950 | 0.25 | 86600 | 7.16 |
Table 3: Reduction in Plasma 24HC Levels after Multiple Doses of Soticlestat in Healthy Volunteers
| Dose | Mean Reduction in 24HC at Steady State |
| 100 mg QD | 46.8% |
| 400 mg QD | 62.7% |
Conclusion
Cholesterol 24-hydroxylase inhibitors, exemplified by CH24H-IN-1 and soticlestat, represent a promising therapeutic strategy for neurodegenerative diseases and related neurological disorders. Their mechanism of action, centered on the modulation of brain cholesterol metabolism and glutamatergic signaling, offers a novel approach to combat excitotoxicity and neuroinflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this class of compounds. Further investigation into the long-term effects and broader applicability of CH24H inhibition in various neurodegenerative models is warranted.
References
- 1. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsy.com [epilepsy.com]
- 6. Efficacy, safety, and tolerability of soticlestat (TAK-935) as adjunctive therapy in pediatric patients with dravet syndrome and Lennox–Gastaut syndrome: a meta-analysis of 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmlive.com [pmlive.com]
- 8. takeda.com [takeda.com]
- 9. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 11. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stork: 24(S)-Hydroxycholesterol as a Modulator of Neuronal Signaling and Survival [storkapp.me]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kainic acid Induces production and aggregation of amyloid β-protein and memory deficits by activating inflammasomes in NLRP3- and NF-κB-stimulated pathways | Aging [aging-us.com]
- 16. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.box [2024.sci-hub.box]
- 19. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras | Journal of Neuroscience [jneurosci.org]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. 2.1. PTZ Model of Seizures [bio-protocol.org]
- 25. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuronal Excitotoxicity with Cholesterol 24-Hydroxylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a range of neurological disorders. Recent research has illuminated the critical role of brain cholesterol metabolism in modulating neuronal excitability. Specifically, the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, and its product, 24S-hydroxycholesterol (24HC), have emerged as significant players in this process.[1][2][3][4][5] This technical guide provides an in-depth overview of the core concepts and methodologies for investigating neuronal excitotoxicity through the inhibition of CH24H, with a focus on the well-characterized inhibitor, soticlestat. We will explore the underlying signaling pathways, present key quantitative data from preclinical studies, and detail relevant experimental protocols to facilitate further research in this promising therapeutic area.
Introduction: The Role of CH24H and 24S-Hydroxycholesterol in Neuronal Excitotoxicity
The brain is the most cholesterol-rich organ, and maintaining cholesterol homeostasis is vital for normal neuronal function.[3][6] The primary pathway for cholesterol elimination from the brain involves its conversion to the more soluble 24S-hydroxycholesterol (24HC) by the neuron-specific enzyme CH24H.[7][8][9][10][11] 24HC can then cross the blood-brain barrier and enter systemic circulation.[8][9]
Emerging evidence suggests a direct link between CH24H activity, 24HC levels, and neuronal excitotoxicity.[1][4][5] 24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), a key subtype of glutamate receptors.[2][5][12] By potentiating NMDAR function, elevated levels of 24HC can exacerbate the Ca2+ influx associated with excessive glutamate stimulation, leading to neuronal injury and death.[2][5] Consequently, inhibiting CH24H to reduce 24HC production presents a novel therapeutic strategy for mitigating excitotoxicity-mediated neuronal damage.[5][13][14]
Mechanism of Action of CH24H Inhibitors
CH24H inhibitors act by directly binding to the CH24H enzyme, preventing the conversion of cholesterol to 24HC.[15] This leads to a dose-dependent reduction in brain and circulating levels of 24HC.[14][16][17] The therapeutic rationale is that by lowering 24HC levels, the potentiation of NMDARs is diminished, thereby reducing the downstream neurotoxic effects of excessive glutamate release.[5][14] Soticlestat (formerly TAK-935) is a first-in-class, potent, and selective inhibitor of CH24H that has been investigated in preclinical models of epilepsy and other hyperexcitability disorders.[13][15][16][17]
Signaling Pathways and Experimental Workflows
The signaling cascade linking CH24H to neuronal excitotoxicity and the workflow for investigating its inhibition can be visualized as follows:
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on CH24H inhibitors.
Table 1: In Vitro Efficacy of CH24H Inhibitors
| Compound | Assay | Target | IC50 (nM) | Reference |
| Soticlestat (TAK-935) | Enzyme Inhibition | CH24H | 7.4 | [15] |
| Unnamed Takeda Inhibitor | Enzyme Inhibition | CH24H | 8.5 | [13] |
Table 2: In Vivo Effects of Soticlestat on Brain 24HC Levels and Seizure Activity
| Animal Model | Soticlestat Dose (mg/kg) | Brain 24HC Reduction (%) | Seizure Score Reduction | Reference |
| PTZ-kindled mice | 10 | 92 | Significant reduction in cumulative seizure scores | [17] |
| APP/PS1-Tg mice | ~3 (estimated) | ~50 | Substantially reduced premature deaths | [14] |
Experimental Protocols
In Vitro CH24H Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting CH24H enzymatic activity.
Methodology:
-
Enzyme Source: Recombinant human CH24H expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Cholesterol.
-
Reaction Conditions: Incubate the enzyme with the test compound at various concentrations in the presence of NADPH and cytochrome P450 reductase.
-
Detection of 24HC: The reaction is stopped, and the product, 24HC, is extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
Objective: To model excitotoxic conditions in vitro and assess the neuroprotective effects of CH24H inhibitors.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.
-
OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1.5 hours).[5]
-
Treatment: The CH24H inhibitor is added to the culture medium before, during, or after the OGD insult.
-
Assessment of Cytotoxicity:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death.[5]
-
MTT Assay: Cell viability is assessed by the metabolic conversion of MTT to formazan.
-
-
Data Analysis: Compare the levels of cell death/viability in treated versus untreated cultures.
In Vivo Kainic Acid-Induced Seizure Model
Objective: To evaluate the in vivo efficacy of a CH24H inhibitor in a model of acute excitotoxicity and seizures.
Methodology:
-
Animal Model: Rodents (e.g., C57BL/6J mice) are administered kainic acid to induce seizures.[1]
-
Drug Administration: The CH24H inhibitor is administered orally or via another appropriate route at various doses prior to kainic acid injection.
-
Behavioral Scoring: Seizure severity is observed and scored using a standardized scale (e.g., the Racine scale).
-
Brain Tissue Analysis: At the end of the experiment, brain tissue is collected to measure 24HC levels by LC-MS to confirm target engagement.
-
Data Analysis: Compare seizure scores and brain 24HC levels between vehicle- and drug-treated groups.
Conclusion
The inhibition of Cholesterol 24-hydroxylase represents a promising and novel approach for the treatment of neurological disorders characterized by neuronal excitotoxicity. By reducing the levels of the NMDAR potentiator 24S-hydroxycholesterol, CH24H inhibitors can dampen excessive glutamatergic signaling and protect neurons from excitotoxic damage. The data on soticlestat and other emerging inhibitors provide a strong rationale for continued research and development in this area. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this critical enzyme in brain cholesterol metabolism.
References
- 1. Excitotoxicity increases the release of 24S-hydroxycholesterol via CYP46A1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitotoxicity increases the release of 24S-hydroxycholesterol via CYP46A1 activation | Publicación [silice.csic.es]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol loss during glutamate-mediated excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cholesterol 24-hydroxylase-IN-1: A Technical Guide for Probing CYP46A1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesterol 24-hydroxylase-IN-1, a potent and selective inhibitor of the enzyme Cytochrome P450 46A1 (CYP46A1). This document details its mechanism of action, quantitative properties, and its application as a chemical probe to investigate the physiological and pathological roles of CYP46A1. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate its use in research and drug discovery.
Introduction to CYP46A1 and Brain Cholesterol Homeostasis
The brain, an organ rich in cholesterol, is isolated from peripheral cholesterol circulation by the blood-brain barrier. Consequently, it relies on a delicate balance between in situ cholesterol synthesis and elimination to maintain homeostasis.[1] The primary pathway for cholesterol removal from the central nervous system is initiated by the neuron-specific enzyme Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1).[2][3]
CYP46A1 catalyzes the hydroxylation of cholesterol at the 24-position to form 24S-hydroxycholesterol (24HC).[2] This more polar metabolite can readily cross the blood-brain barrier to enter systemic circulation, where it is transported to the liver for further metabolism and excretion.[2][4] This enzymatic conversion is the rate-limiting step in brain cholesterol turnover.[3]
The product of this reaction, 24HC, is not merely a catabolite but also an active signaling molecule. It is a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an agonist for Liver X Receptors (LXRs), nuclear receptors that regulate the transcription of genes involved in cholesterol transport and metabolism.[5][6][7] Given its central role, dysregulation of CYP46A1 activity has been implicated in various neurodegenerative disorders, including Alzheimer's and Huntington's diseases, making it a significant therapeutic target.[8][9]
This compound: A Potent and Selective Chemical Probe
This compound (also referred to as compound 17 in seminal literature) is a highly potent, selective, and orally bioavailable inhibitor of CYP46A1.[10] Its ability to cross the blood-brain barrier makes it an invaluable tool for studying the in vivo consequences of CYP46A1 inhibition.[10]
Mechanism of Action
As a member of the cytochrome P450 family, CYP46A1 contains a heme-iron center that is crucial for its catalytic activity. This compound acts as a direct inhibitor, likely by coordinating with the heme iron and occupying the active site, thereby preventing the binding and subsequent hydroxylation of cholesterol.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ for CYP46A1 | 8.5 nM | Human | Recombinant enzyme assay | [10] |
| Selectivity vs. other CYPs | ||||
| % Inhibition at 10 µM - CYP3A4 | 21% | Human | Microsomal assay | [11] |
| % Inhibition at 10 µM - CYP2C8 | 2% | Human | Microsomal assay | [11] |
| % Inhibition at 10 µM - CYP2C9 | 19% | Human | Microsomal assay | [11] |
| % Inhibition at 10 µM - CYP2D6 | 3% | Human | Microsomal assay | [11] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice
| Parameter | Dose | Time | Value | Reference |
| Plasma Concentration (Cplasma) | 30 mg/kg (p.o.) | 1 hour | 0.179 µM | [11] |
| Brain Concentration (Cbrain) | 30 mg/kg (p.o.) | 1 hour | 0.102 µM | [11] |
| Brain 24HC Reduction | 30 mg/kg (p.o.) | - | 26% | [11] |
Signaling Pathways and Experimental Workflows
Visualizing CYP46A1-Mediated Signaling
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by CYP46A1 activity.
Typical Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
References
- 1. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
A Technical Guide to Cholesterol 24-Hydroxylase-IN-1 (Soticlestat) in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on Cholesterol 24-hydroxylase-IN-1, also known as soticlestat (TAK-935/OV935), a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H or CYP46A1). Soticlestat is under investigation as a novel anti-seizure medication (ASM) with a distinct mechanism of action compared to conventional therapies.[1] This document summarizes key quantitative findings, details experimental methodologies from pivotal preclinical studies, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
Cholesterol 24-hydroxylase is the primary enzyme responsible for cholesterol catabolism in the brain, converting cholesterol to 24S-hydroxycholesterol (24HC).[2][3] 24HC has been identified as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in neuronal excitability.[2][3][4][5] By inhibiting CH24H, soticlestat reduces the levels of 24HC in the brain.[4][5][6] This reduction is hypothesized to normalize the seizure threshold and decrease neuronal hyperexcitability by attenuating glutamatergic signaling.[2][7]
Additional proposed mechanisms of action for soticlestat include the restoration of glutamate sequestration from the synaptic cleft by preserving the integrity of lipid rafts in astrocytes and the suppression of neuroinflammation.[6][7]
Quantitative Data from Preclinical Models
The following tables summarize the key quantitative data from preclinical studies of soticlestat in various epilepsy models.
Table 1: Pharmacodynamic Effects of Soticlestat on Brain 24HC Levels
| Preclinical Model | Dosing Regimen | Reduction in Brain 24HC | Reference |
| APP/PS1-Tg Mice | 0.1 mg/kg (repetitive) | 11% | [8] |
| APP/PS1-Tg Mice | 1 mg/kg (repetitive) | 25% | [8] |
| APP/PS1-Tg Mice | 10 mg/kg (repetitive) | 50% | [8] |
| PTZ Kindling Model | Not specified | ~50% (therapeutic effect observed) | [5] |
| PTZ Kindling Model | 10 mg/kg | 92% | [9] |
| PTZ Acute Seizure Model | Not specified | ~90% (no effect on acute convulsions) | [5] |
Table 2: Efficacy of Soticlestat in Preclinical Seizure Models
| Preclinical Model | Key Findings | Quantitative Results | Reference |
| PTZ Kindling | Delayed onset of seizure development | - | [4][5] |
| PTZ Kindling | Suppressed progression of seizure severity | 75% decrease in seizure severity at maximum CH24H inhibition | [9] |
| Audiogenic Seizures (Frings mice) | Protective effects increased with repetitive dosing | - | [1] |
| Scn1a+/- mice (Dravet Syndrome model) | Reduced seizure burden | - | [2][10] |
| Scn1a+/- mice (Dravet Syndrome model) | Protected against hyperthermia-induced seizures | - | [2][10] |
| Scn1a+/- mice (Dravet Syndrome model) | Completely prevented SUDEP | - | [2][10] |
| Acquired Epilepsy Mouse Model | Delayed onset of epilepsy and decreased seizure number | ~3-fold decrease in ensuing seizures | [2][11] |
| Acquired Epilepsy Mouse Model | Maintained therapeutic effect after washout | ~4-fold reduction in seizure number and 2-fold reduction in duration 6.5 weeks after washout | [2] |
| APP/PS1-Tg Mice | Normalized susceptibility to extracellular glutamate elevation | Maximum glutamate elevation was 1.6-fold from baseline in treated animals vs. 28.9-fold in controls | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of soticlestat and a typical experimental workflow for evaluating its efficacy in a preclinical kindling model.
Caption: Proposed mechanism of action of Soticlestat.
Caption: Experimental workflow for PTZ kindling studies.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of soticlestat.
Pentylenetetrazol (PTZ) Kindling Model
-
Objective: To assess the effect of soticlestat on the development of seizures (kindling acquisition).[4][5]
-
Drug Administration: Soticlestat was administered once daily at a dose of 30 mg/kg p.o. for a 4-week experimental period.[5] In other studies, subcutaneous osmotic pumps were used for continuous administration at doses ranging from 0.03 to 10 mg/kg.[5]
-
Kindling Induction: PTZ (42.5 mg/kg, i.p.) was administered to mice twice a week.[4][5] On testing days, PTZ was injected 1 hour after soticlestat treatment.[5]
-
Seizure Assessment: Seizure severity was observed and scored, often using a standardized scale like the Racine scale. The progression of seizure scores over the experimental period was the primary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, brain tissue was collected to measure the levels of 24S-hydroxycholesterol to correlate with the observed anticonvulsive effects.[9]
Audiogenic Seizure Model
-
Objective: To evaluate the anticonvulsive properties of soticlestat in a genetic model of reflex seizures.[1]
-
Animals: Frings mice, which are genetically susceptible to sound-induced (audiogenic) seizures.[1]
-
Experimental Design: The protective effects of soticlestat against audiogenic seizures were assessed, particularly with repetitive dosing to determine if efficacy increases over time.[1]
-
Seizure Induction: Seizures were induced by a specific auditory stimulus.
-
Outcome Measures: The primary outcomes were the incidence and severity of the different phases of the seizure (wild running, clonic and tonic convulsions).
Scn1a+/- Mouse Model of Dravet Syndrome
-
Objective: To determine the therapeutic potential of soticlestat in a genetic model of a severe developmental and epileptic encephalopathy.[10]
-
Animals: Heterozygous Scn1a+/- mice, which recapitulate key phenotypes of Dravet syndrome, including spontaneous and temperature-sensitive seizures, and sudden unexplained death in epilepsy (SUDEP).[10]
-
Drug Administration: Soticlestat was administered to the Scn1a+/- mice.[10]
-
Phenotypic Assessment:
-
Seizure Burden: Spontaneous seizures were monitored, often using video-electroencephalography (EEG) to confirm electroclinical seizures.[10]
-
Hyperthermia-Induced Seizures: Seizure susceptibility to elevated body temperature was assessed.[10]
-
SUDEP: The rate of premature death was monitored throughout the study.[10]
-
-
Outcome Measures: Reduction in seizure frequency and burden, protection against hyperthermia-induced seizures, and prevention of SUDEP.[10]
Conclusion
The preclinical data for this compound (soticlestat) demonstrates a novel mechanism of action with potential for both anti-ictogenic and disease-modifying effects in epilepsy.[11] Its efficacy in a range of preclinical models, including those of genetic and acquired epilepsy, suggests a broad therapeutic potential.[1][2] The correlation between the reduction in brain 24HC levels and anticonvulsant effects provides a strong pharmacodynamic marker for its activity.[9] Further investigation into the multifaceted mechanisms of soticlestat, including its effects on glutamate homeostasis and neuroinflammation, will continue to elucidate its full therapeutic potential for the treatment of intractable epilepsy disorders.[1][7]
References
- 1. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of cholesterol in modulating brain hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Inhibition-of-cholesterol-24-hydroxylase-is-a-novel-pharmacological-strategy-for-epilepsy-treatment [aesnet.org]
- 6. neurology.org [neurology.org]
- 7. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s201.q4cdn.com [s201.q4cdn.com]
- 9. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Measuring the IC50 Value of a Cholesterol 24-Hydroxylase (CYP46A1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of a test compound, referred to herein as "Cholesterol 24-hydroxylase-IN-1," against the human Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. These protocols are based on established methodologies for potent and selective inhibitors such as Soticlestat (TAK-935).
Introduction
Cholesterol 24-hydroxylase (CH24H or CYP46A1) is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain.[1][2] It plays a critical role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24HC).[3] This hydroxylation increases the polarity of the molecule, facilitating its diffusion across the blood-brain barrier into the circulatory system for subsequent metabolism and excretion by the liver.[1][2] Given its role in maintaining brain cholesterol balance, CH24H has emerged as a therapeutic target for various neurological and neurodegenerative disorders.[4]
The development of potent and selective inhibitors of CH24H is an active area of research. Determining the IC50 value is a crucial step in characterizing the potency of such inhibitors. This document outlines the necessary protocols for an in vitro enzyme assay to measure the IC50 of a CH24H inhibitor.
Cholesterol Turnover Pathway in the Brain
The primary pathway for cholesterol elimination from the brain is initiated by CH24H. The diagram below illustrates this key metabolic process.
Caption: Cholesterol elimination pathway from the brain mediated by CH24H.
IC50 Values of Known CH24H Inhibitors
The following table summarizes the IC50 values for well-characterized CH24H inhibitors, providing a reference for expected potencies.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Soticlestat (TAK-935 / 3v) | Human CH24H | 7.4 | [3][5] |
| Soticlestat | Human CH24H | 4.5 | [6] |
| Compound 1b | Human CH24H | 60 | [5] |
| Compound 1 | Human CYP46A1 | 22 | [7] |
| Compound 2 | Human CYP46A1 | 32 | [7] |
Experimental Protocol: In Vitro CH24H Inhibition Assay
This protocol describes the measurement of CH24H activity by quantifying the production of 24S-hydroxycholesterol (24HC) from cholesterol in the presence of a test inhibitor.
Materials and Reagents
-
Recombinant human CH24H (CYP46A1) enzyme
-
NADPH cytochrome P450 oxidoreductase
-
Cholesterol
-
"this compound" (test inhibitor)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Reaction Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Dichloromethane (for extraction)
-
Internal Standard (e.g., 24-OTMS d7-cholesterol or 25-hydroxycholesterol-d6)[8][9]
-
96-well plates
-
Incubator
-
LC-MS/MS or GC-MS system
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for determining the IC50 value.
Caption: Workflow for determining the IC50 of a CH24H inhibitor.
Detailed Procedure
-
Preparation of Inhibitor Solutions: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10-point dilution series) to be tested.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the appropriate volume of each inhibitor dilution. Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a control without enzyme for background subtraction.
-
Prepare a master mix containing recombinant CH24H, NADPH cytochrome P450 oxidoreductase, and cholesterol in the reaction buffer.
-
Add the enzyme master mix to each well containing the inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH to each well.[9]
-
Incubate the reaction plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is within the linear range.[9]
-
Terminate the reaction by adding a quenching solvent, such as dichloromethane, which also serves as the extraction solvent.[9]
-
-
Product Extraction and Quantification:
-
Add an internal standard to all samples to account for variations in extraction efficiency and instrument response.
-
Perform liquid-liquid extraction to separate the 24HC product into the organic phase.[10]
-
Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase for analysis.
-
Quantify the amount of 24HC produced using a validated LC-MS/MS or GC-MS method.[8][9][11] These methods provide high sensitivity and specificity, allowing for accurate separation of 24HC from other endogenous sterols.[10]
-
Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of enzyme inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit).[5][12] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[12]
The general form of the 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the percent inhibition.
-
X is the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the midpoint of the curve.
-
HillSlope describes the steepness of the curve.
-
By following these protocols, researchers can accurately and reproducibly determine the potency of novel inhibitors against Cholesterol 24-hydroxylase, a critical step in the development of new therapeutics for neurological disorders.
References
- 1. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 8. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 9. Synthesis and pharmacokinetic study of a 11C-labeled cholesterol 24-hydroxylase inhibitor using ‘in-loop’ [11C]CO2 fixation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development for the determination of 24S-hydroxycholesterol in human plasma without derivatization by high-performance liquid chromatography with tandem mass spectrometry in atmospheric pressure chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cholesterol 24-hydroxylase-IN-1 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis within the central nervous system (CNS).[1][2][3] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), a more soluble metabolite that can cross the blood-brain barrier and be eliminated from the brain.[1][4] Inhibition of CH24H has emerged as a promising therapeutic strategy for neurological disorders associated with neuronal hyperexcitability, such as epilepsy.[5][6] This document provides detailed application notes and protocols for the administration of Cholesterol 24-hydroxylase-IN-1, a putative inhibitor of CH24H, in mouse models, drawing upon preclinical data from the well-characterized CH24H inhibitor, soticlestat (TAK-935/OV935).
Mechanism of Action:
This compound is presumed to act as a potent and selective inhibitor of the CH24H enzyme. By blocking the activity of CH24H, the inhibitor reduces the levels of 24HC in the brain.[7][8][9] The therapeutic effects of CH24H inhibition are thought to be mediated through the modulation of glutamate signaling.[7][10] Specifically, reducing 24HC levels can suppress potassium-evoked extracellular glutamate elevations in the hippocampus, thereby mitigating neuronal hyperexcitation.[7] This mechanism suggests potential therapeutic benefits in conditions characterized by excessive neuronal firing.
Signaling Pathway
Caption: Mechanism of Cholesterol 24-hydroxylase (CH24H) and its inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of the CH24H inhibitor soticlestat in mouse models. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Soticlestat in APP/PS1-Tg Mice [7][11]
| Parameter | Vehicle Control | Soticlestat (10 mg/kg, PO, QD) |
| Brain 24HC Reduction | - | ~50% |
| Survival Rate (8 weeks) | Significantly lower | Substantially improved |
| Potassium-Evoked Glutamate Elevation (Hippocampus) | High | Suppressed |
Table 2: Dose-Dependent Reduction of Brain 24HC by Soticlestat in APP/PS1-Tg Mice (3 days treatment) [11]
| Dose (mg/kg, PO, QD) | Brain 24HC Reduction (%) |
| 0.1 | 11% |
| 1 | 25% |
| 10 | 50% |
Table 3: Pharmacokinetic Properties of a Novel CH24H Inhibitor in Mice [6]
| Parameter | Value |
| Dose | 30 mg/kg, oral administration |
| Brain 24HC Reduction | 26% |
| Plasma Concentration (1h) | 0.179 µM |
| Brain Concentration (1h) | 0.102 µM |
Experimental Protocols
Protocol 1: Assessment of Brain 24HC Reduction in Mice
Objective: To determine the in vivo efficacy of this compound in reducing brain 24S-hydroxycholesterol levels.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)[11]
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Brain homogenization buffer
-
LC-MS/MS system for 24HC quantification
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For soticlestat, a concentration of 1 mg/mL in 0.5% methylcellulose was used.[11]
-
Dosing:
-
Divide mice into treatment and vehicle control groups (n=5-8 per group).
-
Administer this compound orally (PO) at desired doses (e.g., 1, 10, 30 mg/kg). Soticlestat was administered at a volume of 10 mL/kg body weight.[11]
-
Administer the vehicle solution to the control group.
-
For acute studies, a single dose is administered. For chronic studies, daily administration (QD) for a specified period (e.g., 3 days or longer) is performed.[11]
-
-
Sample Collection: At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the mice.
-
Brain Tissue Extraction: Immediately dissect the brain, rinse with cold saline, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation and Analysis:
-
Homogenize brain tissue in an appropriate buffer.
-
Extract lipids from the homogenate.
-
Quantify the levels of 24S-hydroxycholesterol using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage reduction in brain 24HC levels in the treated groups compared to the vehicle control group.
Experimental Workflow
Caption: Workflow for assessing brain 24HC reduction in mice.
Protocol 2: Evaluation of Therapeutic Efficacy in a Mouse Model of Epilepsy (e.g., APP/PS1-Tg)
Objective: To assess the therapeutic potential of this compound in a mouse model of epilepsy by monitoring survival and seizure activity.
Materials:
-
This compound
-
Vehicle solution
-
APP/PS1-Tg mice (or another relevant epilepsy model)[11]
-
EEG recording system (for seizure monitoring)
Procedure:
-
Animal Model: Utilize a mouse model with a known epileptic phenotype, such as the APP/PS1-Tg model which exhibits premature death and seizures.[11]
-
Treatment Initiation: Begin treatment at a relevant age for the model. For APP/PS1-Tg mice, treatment with soticlestat was initiated at 7 weeks of age.[11]
-
Dosing Regimen: Administer this compound or vehicle orally once daily (PO, QD) for an extended period (e.g., 8 weeks). A dose of 10 mg/kg was shown to be effective for soticlestat.[11]
-
Survival Monitoring: Monitor the survival of all mice daily throughout the study period and plot survival curves (Kaplan-Meier).
-
Seizure Monitoring (Optional but Recommended):
-
Implant EEG electrodes for continuous monitoring of brain electrical activity.
-
Record and quantify seizure frequency and duration in both treatment and control groups.
-
-
Data Analysis: Compare the survival rates and seizure parameters between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., log-rank test for survival curves, t-test or ANOVA for seizure data).
Logical Relationship of Experimental Design
Caption: Logical flow of experimental design for CH24H inhibitor testing.
Disclaimer: These protocols are intended as a guideline and should be adapted based on the specific properties of this compound and the experimental goals. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - 24s-Hydroxycholesterol : studies on regulatory mechanisms behind its formation in the brain and its potential use as a marker for neurodegeneration - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s201.q4cdn.com [s201.q4cdn.com]
- 6. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. s201.q4cdn.com [s201.q4cdn.com]
Application Notes and Protocols for "Cholesterol 24-hydroxylase-IN-1" In Vivo Studies
Introduction
"Cholesterol 24-hydroxylase-IN-1" (also known as compound 17) is a potent, orally active, and highly selective inhibitor of Cholesterol 24-hydroxylase (CH24H or CYP46A1) with an IC50 of 8.5 nM.[1] CH24H is a cytochrome P450 enzyme predominantly expressed in the brain that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24S-HC).[2] This conversion facilitates the elimination of cholesterol from the brain across the blood-brain barrier.[2] The product of this reaction, 24S-HC, is not only a key metabolite in cholesterol turnover but also an important signaling molecule, acting as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and a ligand for Liver X Receptors (LXRs).[3][4][5][6][7][8][9][10][11] Inhibition of CH24H with "this compound" is therefore a valuable tool for studying the roles of CH24H and 24S-HC in various physiological and pathological processes in the central nervous system.
Data Presentation
In Vitro Potency of CH24H Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| "this compound" (compound 17) | CH24H (CYP46A1) | 8.5 | [1] |
| Soticlestat (TAK-935) | CH24H (CYP46A1) | Not specified | [12] |
| Compound 1 | CH24H (CYP46A1) | 26 | [13] |
| Compound 2 | CH24H (CYP46A1) | 37 | [13] |
In Vivo Dosing Regimens and Effects of CH24H Inhibitors in Mice
| Compound | Dose (mg/kg) | Route of Administration | Vehicle | Animal Model | Effect on Brain 24S-HC Levels | Reference |
| Soticlestat (TAK-935) | 0.1, 1, 10 | Oral (PO), once daily for 3 days | 0.5% methyl cellulose solution | APP/PS1-Tg mice | 11%, 25%, and 50% reduction, respectively | [12] |
| Compound 1 | 30 | Systemic (not specified) | Not specified | Mice | Significant reduction observed between 4 and 16 hours post-administration | [13] |
| Compound 1 | 15, 30, 60 | BID for 3 days | Not specified | Mice | Significant reduction with every dose | [13] |
| Compound 2 | 30, 60, 90 | BID for 3 days | Not specified | Mice | Significant reduction with every dose | [13] |
Experimental Protocols
Protocol 1: Oral Administration of a CH24H Inhibitor in Mice
This protocol is based on the administration of soticlestat (TAK-935) and can be adapted for "this compound".
Materials:
-
"this compound"
-
Vehicle: 0.5% (w/v) methyl cellulose in sterile water
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of "this compound" based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a 0.5% methyl cellulose solution by slowly adding methyl cellulose powder to sterile water while stirring continuously until fully dissolved.
-
Suspend the calculated amount of "this compound" in the 0.5% methyl cellulose solution to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).[12]
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the solution orally using a suitable gavage needle. The volume should typically be 5-10 mL/kg body weight.[12]
-
For chronic studies, repeat the administration at the desired frequency (e.g., once daily).
-
-
Pharmacodynamic Analysis (Optional):
-
At selected time points after the final dose, euthanize the animals and collect brain tissue and plasma.
-
Analyze the levels of 24S-hydroxycholesterol in the brain and plasma using a suitable method such as LC-MS/MS to confirm target engagement.
-
Protocol 2: Intraperitoneal Injection of a CH24H Inhibitor
This protocol provides a general guideline for intraperitoneal administration.
Materials:
-
"this compound"
-
Vehicle: A suitable vehicle such as a mixture of DMSO and PEG400 or saline containing a solubilizing agent (e.g., Tween 80). The choice of vehicle will depend on the solubility of the compound.
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle for "this compound" based on its solubility characteristics. Perform small-scale solubility tests if necessary.
-
Dissolve the compound in the chosen vehicle to the desired final concentration. Ensure the final concentration of any organic solvent (like DMSO) is well-tolerated by the animals.
-
Filter the solution through a 0.22 µm syringe filter to sterilize it.
-
-
Animal Dosing:
-
Weigh each animal to calculate the required injection volume.
-
Administer the solution via intraperitoneal injection. The volume should typically not exceed 10 mL/kg.
-
Monitor the animals for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Cholesterol 24-hydroxylase (CH24H) and its inhibition.
Caption: Experimental workflow for in vivo studies with "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. s201.q4cdn.com [s201.q4cdn.com]
- 13. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
Application Notes and Protocols for Cholesterol 24-Hydroxylase Inhibitors in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme belonging to the cytochrome P450 superfamily.[1][2][3] It plays a crucial role in brain cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24S-HC).[1][2][3] This conversion is the primary pathway for cholesterol elimination from the brain, as 24S-HC, unlike cholesterol, can cross the blood-brain barrier.[1]
The product of this enzymatic reaction, 24S-HC, is not merely a catabolic product; it acts as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[4][5][6][7][8] By enhancing NMDA receptor function, 24S-HC can influence synaptic plasticity, neuronal excitability, and glutamatergic signaling.[2][6][7] Consequently, inhibiting CH24H presents a valuable pharmacological strategy to modulate neuronal function by reducing the levels of 24S-HC and thereby decreasing NMDA receptor-mediated hyperexcitability. This has significant implications for studying and potentially treating neurological disorders characterized by excessive glutamatergic activity, such as epilepsy.[2][3][7]
While "Cholesterol 24-hydroxylase-IN-1" is a general descriptor, this document will focus on the application of well-characterized, selective CH24H inhibitors, using soticlestat (TAK-935) as a primary example, due to its designation as a first-in-class inhibitor with extensive preclinical and clinical investigation.[2][7][9][10][11] These notes provide detailed protocols and expected outcomes for the use of CH24H inhibitors in brain slice electrophysiology studies.
Mechanism of Action of CH24H Inhibition
The primary mechanism by which CH24H inhibitors modulate neuronal activity is through the reduction of 24S-HC production. This leads to a decrease in the positive allosteric modulation of NMDA receptors, resulting in reduced glutamatergic signaling and neuronal excitability.[2][3][7] The signaling pathway is depicted below.
Signaling pathway of CH24H inhibition.
Applications in Brain Slice Electrophysiology
Inhibition of CH24H in brain slice preparations can be a powerful tool to investigate the role of endogenous 24S-HC in synaptic function and plasticity. Key applications include:
-
Modulation of NMDA Receptor-Mediated Currents: Direct measurement of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in the presence of a CH24H inhibitor is expected to show a reduction in the NMDA/AMPA ratio.[4][5]
-
Synaptic Plasticity Studies: The role of 24S-HC in long-term potentiation (LTP) and long-term depression (LTD) can be elucidated. Inhibition of CH24H has been shown to ablate LTD in hippocampal slices.[12] Conversely, since 24S-HC enhances the induction of LTP, its reduction may raise the threshold for LTP induction.[6]
-
Investigation of Neuronal Hyperexcitability: In models of epilepsy or neuronal hyperexcitability, CH24H inhibitors can be used to assess their potential to reduce epileptiform activity in brain slices.
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding the effects of CH24H modulation in electrophysiological and related studies.
Table 1: Effects of CH24H Inhibitors on Electrophysiological Parameters
| Compound | Preparation | Concentration | Measured Parameter | Observed Effect | Reference |
|---|---|---|---|---|---|
| Compound 1 | Hippocampal Slices | 10 µM | Long-Term Depression (LTD) | Ablation of LTD | [12] |
| Compound 2 | Hippocampal Slices | 1 µM | Long-Term Depression (LTD) | Ablation of LTD |[12] |
Table 2: Effects of 24S-Hydroxycholesterol on NMDA Receptor Function
| Compound | Preparation | Concentration | Measured Parameter | Observed Effect | Reference |
|---|---|---|---|---|---|
| 24S-HC | Cultured Hippocampal Neurons | Sub-µM | NMDA-mediated currents | Potentiation | [1] |
| 24S-HC | Hippocampal Slices | 1 µM | Tonic NMDA-mediated current | Significant enhancement | [13] |
| 24S-HC | Hippocampal Slices | 1 µM | Long-Term Potentiation (LTP) | Facilitation of LTP induction | [6] |
| SGE-301 (24S-HC analog) | Hippocampal Slices from WT and CYP46A1-/- mice | Not specified | NMDA EPSCs | Potentiation |[4][5] |
Experimental Protocols
This section provides a generalized protocol for using a CH24H inhibitor in acute brain slice electrophysiology, primarily focusing on hippocampal recordings.
I. Reagents and Solutions
-
CH24H Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the CH24H inhibitor (e.g., soticlestat) in a suitable solvent like dimethyl sulfoxide (DMSO). Store at -20°C or as recommended by the supplier. The final concentration of DMSO in the recording solution should be kept low (e.g., ≤0.1%).[14]
-
Artificial Cerebrospinal Fluid (aCSF) for Slicing (Carbogenated): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, 2 CaCl₂. Prepare fresh and continuously bubble with 95% O₂ / 5% CO₂. Keep chilled on ice.
-
aCSF for Recording (Carbogenated): Same composition as slicing aCSF. Maintain at room temperature or the desired recording temperature and continuously bubble with 95% O₂ / 5% CO₂.
-
Internal Solution for Patch-Clamp: (Example for whole-cell voltage-clamp) (in mM) 125 Cs-gluconate, 15 CsCl, 10 HEPES, 1 CaCl₂, 3 MgCl₂, 10 BAPTA, 2 ATP-Mg²⁺. Adjust pH to 7.2 with CsOH.
II. Brain Slice Preparation
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing aCSF.
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
III. Application of CH24H Inhibitor
-
Transfer a brain slice to the recording chamber, continuously perfused with carbogenated recording aCSF at a flow rate of 1-2 ml/min.
-
Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes before starting the experiment.
-
To apply the CH24H inhibitor, dilute the stock solution into the recording aCSF to the desired final concentration.
-
Due to the intracellular location of CH24H and the time required to affect 24S-HC levels, a pre-incubation period is recommended. This can be done by incubating the slices in the holding chamber with the inhibitor-containing aCSF for a specified duration (e.g., 30-60 minutes) before transferring to the recording chamber, which is also perfused with the inhibitor. Alternatively, perfuse the slice in the recording chamber with the inhibitor for an extended period before recording.
IV. Electrophysiological Recordings
-
Field Recordings (for LTP/LTD):
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply the CH24H inhibitor and observe any changes in the baseline response.
-
Induce LTP or LTD using an appropriate stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
-
Record the fEPSP slope for at least 60 minutes post-induction to assess the effect of the inhibitor on synaptic plasticity.
-
-
Whole-Cell Patch-Clamp Recordings (for NMDA/AMPA ratio):
-
Visually identify a neuron (e.g., a CA1 pyramidal neuron) using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell recording configuration.
-
To measure the NMDA/AMPA ratio, hold the cell at a negative potential (e.g., -70 mV) to record the AMPA receptor-mediated current and then at a positive potential (e.g., +40 mV) to record the NMDA receptor-mediated current. The NMDA current is typically measured at a specific time point after the peak of the AMPA current.
-
Perform these measurements before and after the application of the CH24H inhibitor.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment using a CH24H inhibitor.
Workflow for brain slice electrophysiology with a CH24H inhibitor.
Troubleshooting and Considerations
-
Inhibitor Potency and Specificity: Ensure the use of a well-characterized and selective CH24H inhibitor. Verify the IC50 and any potential off-target effects from the literature or supplier data.
-
Incubation Time: The time required for the inhibitor to effectively reduce 24S-HC levels in the slice is a critical parameter. This may need to be optimized empirically.
-
Solubility: Ensure the inhibitor is fully dissolved in the aCSF. Sonication may be required for some compounds. The final DMSO concentration should be tested for its own effects on the recorded parameters.
-
Use of Knockout Models: Comparing the effects of the inhibitor in wild-type slices with slices from CH24H knockout mice can be a powerful control to confirm that the observed effects are indeed mediated by the inhibition of CH24H.[4][5]
-
Concentration-Response Curve: It is advisable to perform a concentration-response analysis to determine the optimal concentration of the inhibitor for the desired effect.
Conclusion
The use of Cholesterol 24-hydroxylase inhibitors in brain slice electrophysiology offers a targeted approach to investigate the role of the endogenous neuromodulator 24S-hydroxycholesterol in synaptic function. By reducing the positive allosteric modulation of NMDA receptors, these inhibitors are valuable tools for studying synaptic transmission, plasticity, and pathological states of neuronal hyperexcitability. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of brain cholesterol metabolism in neuronal signaling.
References
- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soticlestat - Wikipedia [en.wikipedia.org]
- 3. epilepsy.com [epilepsy.com]
- 4. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 8. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovid Therapeutics Inc. - Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome [investors.ovidrx.com]
- 10. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovid Therapeutics Provides Soticlestat (OV935/TAK-935) Results from ARCADE and ENDYMION Studies Showing Seizure Reduction in Rare Epilepsies - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
Application Notes: Targeting Cholesterol 24-Hydroxylase in Seizure Models
Introduction
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme responsible for the primary pathway of cholesterol catabolism in the central nervous system (CNS).[1][2][3] It converts cholesterol into 24S-hydroxycholesterol (24HC), a more soluble metabolite that can cross the blood-brain barrier to enter systemic circulation.[4][5] Dysregulation of this pathway has been implicated in various neurological disorders characterized by neuronal hyperexcitability, including epilepsy.[1][6]
The metabolite 24HC is not merely a waste product; it is a bioactive molecule that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[1][4][7][8] By potentiating NMDA receptor function, elevated levels of 24HC can increase glutamate-mediated excitatory neurotransmission, leading to a state of hyperexcitability that can trigger seizures.[1][5][6] Consequently, inhibiting CH24H presents a novel therapeutic strategy to reduce neuronal hyperexcitability and control seizures.[1][6][9]
Soticlestat (also known as TAK-935 or OV935) is a potent, selective, and brain-penetrant inhibitor of CH24H.[2][9] Preclinical studies have demonstrated its anticonvulsant and disease-modifying potential in a variety of seizure models, validating CH24H as a promising target for the development of new antiseizure medications.[2][9][10][11] These notes provide a detailed framework for designing experiments to evaluate CH24H inhibitors, using soticlestat as a primary example, in relevant preclinical seizure models.
Mechanism of Action: CH24H Inhibition
The therapeutic rationale for using a CH24H inhibitor like "Cholesterol 24-hydroxylase-IN-1" (exemplified by soticlestat) is to reduce the production of 24HC in the brain. This dampens the positive allosteric modulation of NMDA receptors, thereby decreasing excessive glutamate signaling and reducing neuronal hyperexcitability.[5] This mechanism is distinct from most conventional antiseizure medications, offering a new approach for treatment, particularly for developmental and epileptic encephalopathies (DEEs).[5][10][11]
References
- 1. Role of cholesterol in modulating brain hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s201.q4cdn.com [s201.q4cdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Cholesterol 24-hydroxylase-IN-1" solubility and preparation
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists using Cholesterol 24-hydroxylase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1] This enzyme is a member of the cytochrome P450 superfamily and is primarily responsible for converting cholesterol into 24S-hydroxycholesterol in the brain.[2][3][4] This conversion is the main pathway for eliminating cholesterol from the central nervous system, as the more polar 24S-hydroxycholesterol can cross the blood-brain barrier more easily than cholesterol itself.[2] By inhibiting CYP46A1, the inhibitor blocks this key step in brain cholesterol turnover.[1][4]
Caption: Mechanism of Cholesterol 24-hydroxylase (CYP46A1) and its inhibition.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating stock solutions is Dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (moisture-absorbing) DMSO.[1][5]
Q3: The compound is not fully dissolving in DMSO. What should I do?
If you encounter solubility issues, please follow these troubleshooting steps:
-
Verify DMSO Quality : Ensure you are using fresh, anhydrous DMSO.[1]
-
Apply Heat and Sonication : Gently warm the solution to 60°C and use sonication to aid dissolution.[1] This is often necessary to reach the maximum solubility.
-
Check Concentration : Confirm that you are not exceeding the maximum solubility limit in DMSO, which is 100 mg/mL.[1]
Caption: Troubleshooting workflow for solubility issues.
Q4: How should I store the solid compound and prepared stock solutions?
-
Solid Compound : Store the powdered form at -20°C for up to 3 years.
-
Stock Solutions : Once dissolved, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Data Summary
Solubility Data
| Solvent | Max Concentration (In Vitro) | Molarity | Notes |
| DMSO | 100 mg/mL | 319.08 mM | Requires sonication and warming to 60°C. Use fresh DMSO.[1] |
Stock Solution Preparation Guide (using DMSO)
The following table provides the required mass of this compound to prepare stock solutions of various concentrations.
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.1908 mL | 15.9541 mL | 31.9081 mL |
| 5 mM | 0.6382 mL | 3.1908 mL | 6.3816 mL |
| 10 mM | 0.3191 mL | 1.5954 mL | 3.1908 mL |
| 20 mM | 0.1595 mL | 0.7977 mL | 1.5954 mL |
| 30 mM | 0.1064 mL | 0.5318 mL | 1.0636 mL |
Data derived from supplier information.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use
This protocol details the steps to prepare a concentrated stock solution for use in cell-based assays.
-
Weigh the Compound : Accurately weigh 5 mg of this compound.
-
Add Solvent : Add 1.5954 mL of fresh, anhydrous DMSO to the vial containing the compound.[1]
-
Facilitate Dissolution : Tightly cap the vial. Warm the mixture to 60°C while sonicating until the solid is completely dissolved and the solution is clear.[1]
-
Working Dilutions : Before use in aqueous cell culture media, perform serial dilutions of the stock solution. It is critical to note that sparingly soluble compounds can precipitate when diluted into aqueous buffers. Ensure the final concentration of DMSO in the culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Storage : Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[1]
Protocol 2: Example Preparation of a Formulation for In Vivo Use
This is an example formulation and may require optimization for your specific animal model and administration route.
-
Initial Dissolution : Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 5 mg/mL).[6]
-
Prepare Vehicle : In a separate tube, prepare the vehicle by mixing the components in the specified order. An example vehicle consists of:
-
40% PEG300
-
5% Tween-80
-
45% saline[6]
-
-
Create Final Formulation : Add the initial DMSO stock to the vehicle to achieve the final desired concentration and a final DMSO percentage of 10%. For example, to make 1 mL of dosing solution, add 100 µL of the 5 mg/mL DMSO stock to 900 µL of the prepared vehicle (400 µL PEG300, 50 µL Tween-80, 450 µL saline).
-
Ensure Clarity : The final solution should be clear.[6] If precipitation occurs, optimization of the vehicle components may be necessary.
-
Administration : Use the prepared solution immediately. Do not store aqueous-based formulations for more than one day.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
"Cholesterol 24-hydroxylase-IN-1" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cholesterol 24-hydroxylase-IN-1. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How do I prepare a stock solution?
A3: To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect the compound's solubility and stability. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (MW: 313.40 g/mol ). Gentle warming to 60°C and sonication can aid in dissolution.
Q4: How should I store the stock solution?
A4: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][3][4]
Q5: Is this compound sensitive to freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles can lead to the degradation of the compound. It is highly recommended to aliquot the stock solution into smaller volumes for single-use experiments to maintain the integrity of the compound.[1][2][4]
Q6: What are the known incompatibilities for this compound?
A6: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Q7: Is the compound stable under normal laboratory conditions?
A7: The compound is stable under the recommended storage conditions.[5] However, exposure to moisture and direct sunlight should be avoided.
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][2][3][4] |
| -20°C | 1 month | [1][2][3][4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Compound | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Gently warm the solution to 60°C and use sonication to aid dissolution. |
| Precipitation in Aqueous Buffer | The compound is less soluble in aqueous solutions. | Make serial dilutions of your DMSO stock solution in DMSO first. Then, add the final diluted DMSO sample to your aqueous buffer. Ensure the final DMSO concentration is low (typically ≤0.1%) and compatible with your assay. |
| Inconsistent Experimental Results | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. | 1. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| Visible Particulates in Solution | Incomplete dissolution or precipitation. | Centrifuge the vial briefly to pellet any particulates and carefully aspirate the supernatant for your experiment. Consider re-evaluating your dissolution procedure. |
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, the following are detailed, adaptable methodologies for key stability experiments based on established practices for small molecule inhibitors.
Protocol 1: Freeze-Thaw Stability Assessment
This protocol is designed to determine the stability of this compound in a DMSO stock solution when subjected to multiple freeze-thaw cycles.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot Samples: Dispense the stock solution into multiple, identical, single-use vials.
-
Initial Analysis (Time Zero): Immediately analyze three of the freshly prepared aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS), to determine the initial concentration and purity. This serves as your baseline (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the aliquots to room temperature (e.g., 25°C) under a nitrogen atmosphere to minimize exposure to oxygen and moisture.[1]
-
Ensure the solution is fully thawed and vortex gently to ensure homogeneity.
-
This completes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, 5, and 10 freeze-thaw cycles, take three aliquots for analysis.
-
Analysis: Analyze the samples from each time point using the same HPLC-UV/MS method as the T=0 samples.
-
Data Evaluation: Compare the concentration and purity of the compound at each freeze-thaw cycle to the T=0 samples. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability.
Protocol 2: Long-Term Stability in Solution
This protocol assesses the stability of this compound in a DMSO stock solution over an extended period at different storage temperatures.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot Samples: Dispense the stock solution into multiple, identical, single-use vials for each storage condition to be tested.
-
Storage Conditions: Store sets of aliquots at the recommended temperatures: -80°C and -20°C.
-
Initial Analysis (Time Zero): Analyze three aliquots immediately after preparation to establish the baseline concentration and purity (T=0).
-
Time Points for Analysis: Pull three aliquots from each storage temperature at predetermined time points (e.g., 1 week, 1 month, 3 months, and 6 months).
-
Analysis: At each time point, thaw the samples and analyze them using a validated HPLC-UV/MS method.
-
Data Evaluation: Compare the concentration and purity of the compound at each time point to the T=0 samples for each storage condition. This will determine the rate of degradation, if any, at each temperature.
Visualizations
Caption: Recommended workflow for handling this compound stock solutions.
Caption: Inhibition of Cholesterol 24-hydroxylase by the inhibitor.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results with "Cholesterol 24-hydroxylase-IN-1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Cholesterol 24-hydroxylase-IN-1," a potent and selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, orally active, and highly selective inhibitor of Cholesterol 24-hydroxylase (CH24H/CYP46A1).[1][2][3] It has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies of CH24H function in the central nervous system.[1][2]
Key Properties of this compound
| Property | Value | Reference |
| IC50 | 8.5 nM | [1][2][3] |
| CAS Number | 1613480-70-8 | [1] |
| Molecular Formula | C17H23N5O | [1] |
| Molecular Weight | 313.40 | [1][4] |
| Activity | Orally active, Blood-brain barrier penetrant | [1][2] |
Q2: What is the mechanism of action of this compound?
This compound functions by directly inhibiting the enzymatic activity of CH24H. CH24H is a cytochrome P450 enzyme primarily expressed in the brain that catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[5] This conversion is the main pathway for cholesterol elimination from the brain. By inhibiting CH24H, the inhibitor reduces the levels of 24HC.
Signaling Pathway of CH24H Inhibition
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-31218-5mg | this compound [1613480-70-8] Clinisciences [clinisciences.com]
- 5. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid "Cholesterol 24-hydroxylase-IN-1" precipitation in media
Welcome to the technical support center for Cholesterol 24-hydroxylase-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this inhibitor in their experiments and avoid common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic compounds like this compound. While it is highly soluble in an organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment like cell culture media.[1][2] This rapid change in solvent polarity causes the compound to fall out of solution, leading to precipitation. The final concentration of DMSO in your aqueous medium is often too low to keep the inhibitor dissolved.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3][4] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL achievable with ultrasonic warming to 60°C.[3] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] Avoid repeated freeze-thaw cycles.[3][5]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, some robust cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line, where cells are treated with the same concentration of DMSO as your experimental conditions.[6]
Q4: Can I prepare serial dilutions of my DMSO stock solution directly in my aqueous buffer or cell culture medium?
A4: It is generally not recommended to make serial dilutions of a concentrated DMSO stock directly in aqueous solutions. This practice can cause the compound to precipitate out of solution. The best practice is to perform initial serial dilutions in DMSO to lower the concentration of the inhibitor before the final dilution into your culture medium.[7]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Optimize the Final DMSO Concentration
The final concentration of DMSO in your cell culture medium is critical for maintaining the solubility of the inhibitor.
-
Problem: The final DMSO concentration is too low to keep the inhibitor in solution.
-
Solution: While keeping cell health in mind, you might need to use a slightly higher final DMSO concentration. Determine the highest non-toxic concentration of DMSO for your cells (typically between 0.1% and 0.5%) and aim for that in your final working solution.[7]
Step 2: Modify the Dilution Method
The way you dilute your concentrated stock is crucial.
-
Problem: Adding a small volume of highly concentrated inhibitor in DMSO directly to a large volume of aqueous media.
-
Solution: Prepare an intermediate dilution of your stock solution in pure DMSO first. Then, add this intermediate dilution to your cell culture medium. This gradual reduction in DMSO concentration can help prevent the inhibitor from crashing out of solution.
Step 3: Enhance Solubility with Excipients
For particularly challenging experiments, the use of solubilizing agents can be beneficial.
-
Problem: The inhibitor is not sufficiently soluble even with optimized DMSO and dilution techniques.
-
Solution: Consider the use of co-solvents or surfactants. However, it is imperative to test the effects of these agents on your specific cell line and experimental endpoint as they can have biological activity of their own.
Step 4: The Role of Serum
Serum components can interact with the inhibitor.
-
Problem: Precipitation occurs in serum-free media.
-
Solution: If your experimental design allows, the presence of serum (like Fetal Bovine Serum - FBS) can sometimes help to keep hydrophobic compounds in solution by binding to proteins like albumin.[7][9] However, be aware that this binding can also reduce the effective concentration of the free inhibitor available to the cells.[10]
Step 5: Physical Dissolution Aids
Physical methods can be employed to aid in the initial solubilization.
-
Problem: Difficulty in dissolving the inhibitor in DMSO initially.
-
Solution: Gentle warming (up to 60°C) and ultrasonication can be used to dissolve this compound in DMSO.[3] For the working solution, after diluting in media, gentle vortexing or repeated pipetting can help.[6] You can also check for any remaining precipitate under a microscope.[6]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (319.08 mM)[3] | Requires ultrasonic warming and heating to 60°C.[3] |
| Water | Insoluble | |
| Ethanol | Slightly or not soluble[6] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Recommendation |
| High | ≤ 0.5% | Test for cell-specific toxicity. |
| Standard | ≤ 0.1% | Generally considered safe for most cell lines. |
| Low/Sensitive | < 0.1% | May require further optimization of the inhibitor's concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: If the compound does not dissolve readily, gently warm the solution to 60°C and use an ultrasonic bath until the solution is clear.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3][5]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (if necessary): If preparing a low micromolar working concentration, perform an intermediate serial dilution in pure DMSO. For example, to get a 10 µM final concentration with a 1:1000 dilution, you can directly use the 10 mM stock.
-
Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. Pipette the solution up and down gently or vortex briefly to mix. Ensure the final DMSO concentration remains within the tolerated range for your cells.
-
Precipitation Check: Before adding to your cells, visually inspect the medium for any signs of precipitation. You can also take a small drop and observe it under a microscope.[6]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as your treatment group.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: A logical flow for troubleshooting precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-31218-5mg | this compound [1613480-70-8] Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessing Potential Toxicity of Cholesterol 24-hydroxylase-IN-1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential toxicity of "Cholesterol 24-hydroxylase-IN-1" (also known as soticlestat or TAK-935) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as soticlestat (TAK-935), is a potent and highly selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1][2][3][4][5] CH24H is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol into 24S-hydroxycholesterol (24HC).[1][5] By inhibiting CH24H, soticlestat reduces the levels of 24HC in the brain.[2] This reduction in 24HC is believed to modulate glutamatergic signaling, particularly through the N-methyl-D-aspartate (NMDA) receptor, which can in turn reduce neuronal hyperexcitability.[4][6]
Q2: Is there any published data on the cytotoxicity of this compound in cell culture?
Q3: What cell lines are appropriate for testing the toxicity of this inhibitor?
Given that CH24H is predominantly expressed in neurons, relevant cell lines for toxicity testing would include:
-
Human neuroblastoma cell lines: SH-SY5Y is a commonly used model for neuronal studies.[6][11][12][13][14]
-
Human glioblastoma cell lines: U87 cells can be used to assess effects on glial cells, which are also crucial in the brain's response to cholesterol metabolism changes.[6][11][12][14]
-
Primary neuronal cultures: These provide a more physiologically relevant model but are more complex to maintain.
-
Astrocyte and microglia cell lines or primary cultures: To investigate the specific effects on these glial cell types, which are involved in neuroinflammation and glutamate uptake.[15][16][17][18]
Q4: What are the expected cellular effects of inhibiting CH24H that might lead to toxicity?
Inhibition of CH24H can lead to several downstream effects that could potentially impact cell health:
-
Cholesterol Accumulation: By blocking the primary pathway for cholesterol removal from neurons, the inhibitor may cause an intracellular accumulation of cholesterol.[19]
-
Disruption of NMDA Receptor Signaling: Reduced levels of 24HC, a positive allosteric modulator of NMDA receptors, could alter neuronal signaling pathways.[6]
-
Effects on Glial Cells: CH24H inhibition may affect astrocyte function, including glutamate reuptake, and modulate microglial activation and neuroinflammation.[20][21][22]
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the cytotoxicity of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count before seeding each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. Briefly vortex or sonicate if necessary. | |
| No observed cytotoxicity at expected concentrations. | The inhibitor has a low cytotoxic potential in the chosen cell line and timeframe. | Extend the incubation time (e.g., 48h, 72h). Increase the concentration range of the inhibitor. Consider using a more sensitive cell line. |
| The chosen cytotoxicity assay is not sensitive to the mechanism of cell death. | Use a combination of assays that measure different aspects of cell health (e.g., metabolic activity with MTT/WST-1 and membrane integrity with LDH). | |
| Vehicle control (e.g., DMSO) shows toxicity. | The concentration of the vehicle is too high. | Keep the final concentration of the vehicle (e.g., DMSO) below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle-only control to assess its specific effect. |
| Unexpected morphological changes in cells. | The inhibitor may be inducing cellular stress or differentiation rather than immediate cell death. | Perform microscopy at various time points to document morphological changes. Consider assays for specific cellular processes like apoptosis (e.g., caspase activity, Annexin V staining) or oxidative stress. |
Quantitative Data Summary
As specific public data on the cytotoxicity of this compound is unavailable, the following tables are provided as templates to illustrate how to present such data once obtained.
Table 1: Hypothetical IC50 Values (µM) of this compound in Various Cell Lines
| Cell Line | Assay | 24 hours | 48 hours | 72 hours |
| SH-SY5Y (Neuroblastoma) | MTT | >100 | 85.2 | 65.7 |
| SH-SY5Y (Neuroblastoma) | LDH | >100 | 92.5 | 78.3 |
| U87 (Glioblastoma) | MTT | >100 | >100 | 95.1 |
| U87 (Glioblastoma) | LDH | >100 | >100 | >100 |
| Primary Rat Cortical Neurons | LDH | 75.4 | 50.1 | 38.9 |
Table 2: Example of Raw Data for MTT Assay with this compound in SH-SY5Y cells (48h incubation)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 88.1 ± 5.5 |
| 50 | 70.4 ± 7.2 |
| 75 | 55.2 ± 6.8 |
| 100 | 42.6 ± 5.9 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Plate reader (absorbance at the wavelength specified by the kit)
Procedure:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Treat cells with serial dilutions of the inhibitor or vehicle control.
-
Include controls as per the kit instructions: a negative control (untreated cells), a positive control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubate for the desired time period.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the positive and negative controls.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takeda.com [takeda.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Astroglial U87 Cells Protect Neuronal SH-SY5Y Cells from Indirect Effect of Radiation by Reducing DNA Damage and Inhibiting Fas Mediated Apoptotic Pathway in Coculture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takeda.com [takeda.com]
- 8. takeda.com [takeda.com]
- 9. The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|1613480-70-8|MSDS [dcchemicals.com]
- 11. Glial U87 cells protect neuronal SH-SY5Y cells from indirect effect of radiation by reducing oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid-beta1-42 induces reactive oxygen species-mediated autophagic cell death in U87 and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive astrocyte-driven epileptogenesis is induced by microglia initially activated following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Astroglial toxicity promotes synaptic degeneration in the thalamocortical circuit in frontotemporal dementia with GRN mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hippocampal microglial activation triggers a neurotoxic-specific astrocyte response and mediates etomidate-induced long-term synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microglia amplify inflammatory activation of astrocytes in manganese neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [In vitro study of the cytotoxicity and selectivity of 7 beta-hydroxycholesterol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 22. researchgate.net [researchgate.net]
"Cholesterol 24-hydroxylase-IN-1" dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cholesterol 24-hydroxylase-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1][2] CH24H is a cytochrome P450 enzyme primarily expressed in the brain that catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24HC).[3] This conversion is the main pathway for cholesterol elimination from the brain. By inhibiting CH24H, this compound reduces the production of 24HC, thereby modulating cholesterol homeostasis in the central nervous system.
Q2: What is the difference between this compound and soticlestat (TAK-935)?
Both are potent and selective inhibitors of CH24H. However, they are distinct chemical entities. This compound is also referred to as "compound 17" in some literature, while soticlestat is also known as TAK-935. Their reported IC50 values are similar but not identical, indicating differences in their potency and potentially other pharmacological properties.
Q3: What are the known downstream effects of inhibiting CH24H with this compound?
The primary downstream effect is the reduction of 24S-hydroxycholesterol (24HC) levels. 24HC is a known positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an agonist of Liver X Receptors (LXRs).[1][2][3][4][5][6][7] Therefore, inhibition of CH24H can lead to:
-
Reduced NMDA receptor potentiation: This may be beneficial in conditions associated with NMDA receptor overactivation.[1][2][4]
-
Altered LXR-mediated gene expression: LXRs are key regulators of cholesterol homeostasis and inflammation.[3][5][6][7]
Q4: What is the recommended solvent and storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, a stock solution can be prepared in an organic solvent such as DMSO. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no enzyme inhibition | Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous assay buffers, especially at higher concentrations. | - Visually inspect for precipitates. - Decrease the final concentration of the inhibitor. - Increase the percentage of organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a level that affects enzyme activity (typically <1%). - Use a carrier protein like BSA in the assay buffer to improve solubility. |
| Incorrect Compound Concentration: Errors in serial dilutions or stock concentration calculation. | - Prepare fresh serial dilutions from a new aliquot of the stock solution. - Verify the concentration of the stock solution using a suitable analytical method if possible. | |
| Enzyme Inactivity: The CH24H enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Include a positive control inhibitor with a known IC50 to validate enzyme activity. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Edge Effects in Microplates: Evaporation from wells on the outer edges of the plate can concentrate reagents. | - Avoid using the outermost wells of the microplate. - Fill the outer wells with sterile water or buffer to maintain humidity. | |
| Unexpected cell toxicity in cell-based assays | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent is below the tolerance level of the specific cell line (typically ≤0.5% for DMSO). - Include a vehicle control (solvent only) to assess the effect of the solvent on cell viability. |
| Off-target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | - Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range. - Test the inhibitor in a cell line that does not express CH24H to identify potential off-target toxicity. |
Data Presentation
Table 1: In Vitro Potency of CH24H Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human CH24H (CYP46A1) | 8.5 | [1][2] |
| Soticlestat (TAK-935) | Human CH24H (CYP46A1) | 7.4 |
Experimental Protocols
Detailed Methodology: In Vitro Dose-Response Assay for this compound
This protocol describes a typical in vitro assay to determine the dose-response curve and IC50 value of this compound using a recombinant human CH24H enzyme.
Materials:
-
Recombinant human Cholesterol 24-hydroxylase (CH24H/CYP46A1)
-
Cholesterol (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing a surfactant like CHAPS to solubilize cholesterol)
-
This compound
-
DMSO (for preparing inhibitor stock solution)
-
96-well microplate
-
LC-MS/MS system for detection of 24S-hydroxycholesterol
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). This will serve as your stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.1 nM).
-
Prepare Assay Reaction Mixture: In each well of the 96-well plate, add the following components in this order:
-
Assay Buffer
-
Cholesterol (at a concentration near its Km value for CH24H)
-
A small volume of the diluted inhibitor or DMSO (for the vehicle control). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction: Add CH24H enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or an organic solvent like acetonitrile).
-
Quantify 24S-hydroxycholesterol: Analyze the amount of 24S-hydroxycholesterol produced in each well using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]
- 5. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Variability in Animal Studies with Soticlestat (TAK-935), a Cholesterol 24-Hydroxylase (CH24H) Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of soticlestat (TAK-935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H/CYP46A1). The following information is designed to help mitigate variability in animal studies and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is soticlestat (TAK-935) and what is its mechanism of action?
A1: Soticlestat is a first-in-class, potent, and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme.[1][2] CH24H's primary function is to convert cholesterol into 24S-hydroxycholesterol (24HC), facilitating cholesterol elimination from the brain.[1][2] 24HC also acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which can enhance glutamatergic signaling.[3] By inhibiting CH24H, soticlestat reduces the levels of 24HC in the brain, thereby downregulating neuronal hyperexcitability associated with excessive glutamate signaling.[3][4]
Q2: What is the recommended vehicle for in vivo administration of soticlestat in mice?
A2: Soticlestat is typically administered orally (p.o.) as a suspension in 0.5% aqueous methylcellulose.[5][6]
Q3: What are the typical effective doses of soticlestat in mice and the expected pharmacodynamic effect?
A3: Oral administration of soticlestat in mice has been shown to cause a dose-dependent reduction in brain 24HC levels. Doses of 3 mg/kg and 10 mg/kg have been reported to result in a 25% and 33% reduction in brain 24HC, respectively, 24 hours after a single administration.[7] In some disease models, a dose that achieves approximately a 50% reduction in brain 24HC has been shown to be therapeutically effective.[1][5][8]
Q4: How should I prepare the 0.5% methylcellulose vehicle?
A4: To prepare a 0.5% methylcellulose solution, slowly add 0.5 grams of methylcellulose powder to 100 mL of heated (around 80°C) deionized water while stirring continuously to form a suspension. Continue stirring for approximately 30 minutes. Then, cool the solution to 4°C and continue stirring overnight until the solution becomes clear. The viscosity of the methylcellulose used (e.g., 400 cP vs. 4000 cP) can affect the final consistency of the vehicle.[9]
Q5: How is 24S-hydroxycholesterol (24HC) measured in brain tissue?
A5: Quantification of 24HC in brain tissue homogenates is typically performed using sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13] These methods often involve lipid extraction from the tissue, followed by derivatization to enhance detection.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with soticlestat.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in brain 24HC levels between animals at the same dose. | 1. Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing. 2. Animal-to-animal physiological differences: Natural biological variation in drug absorption and metabolism. 3. Mouse strain differences: Different inbred mouse strains have known variations in cholesterol metabolism. 4. Formulation inconsistency: Improper suspension of soticlestat in the vehicle. | 1. Ensure all personnel are proficient in oral gavage techniques. Use appropriate gavage needle sizes and confirm correct placement. 2. Increase the number of animals per group to improve statistical power. 3. Use a consistent and well-characterized mouse strain for all experiments. Be aware of the specific cholesterol metabolism profile of the chosen strain. 4. Vortex the soticlestat suspension thoroughly before each administration to ensure homogeneity. |
| Lower than expected reduction in brain 24HC levels. | 1. Incorrect dose calculation or administration. 2. Suboptimal bioavailability: Factors such as fed vs. fasted state can influence absorption. 3. Rapid metabolism of soticlestat. | 1. Double-check all dose calculations and ensure accurate administration volume. 2. Standardize the feeding schedule of the animals relative to the time of dosing. 3. Consider the timing of tissue collection relative to the known pharmacokinetic profile of soticlestat. |
| Inconsistent behavioral or physiological outcomes. | 1. High inter-animal variability in the chosen model. 2. Suboptimal dose selection: The dose may be on a steep part of the dose-response curve. 3. Environmental stressors: Noise, light cycles, and handling can all affect animal physiology and behavior. | 1. Ensure the animal model is well-validated and consider using littermate controls. 2. Perform a dose-response study to identify a dose on the flatter part of the efficacy curve. 3. Maintain a consistent and controlled environment for all experimental animals. Minimize handling stress. |
| Compound solubility or stability issues in the vehicle. | 1. Incorrect preparation of the methylcellulose vehicle. 2. Degradation of soticlestat over time. | 1. Follow the recommended protocol for preparing the 0.5% methylcellulose solution, ensuring it is fully dissolved and clear. 2. Prepare the soticlestat suspension fresh daily. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with soticlestat.
Table 1: In Vitro Potency of Soticlestat
| Parameter | Value | Assay Conditions |
| IC₅₀ | 4.5 nM | Inhibition of human CH24H catalytic activity.[14] |
Table 2: In Vivo Pharmacodynamics of Soticlestat in Mice (Single Oral Dose)
| Dose (mg/kg) | % Reduction in Brain 24HC (at 24h) | Mouse Strain |
| 3 | ~25% | Wild-type[7] |
| 10 | ~33% | Wild-type[7] |
Table 3: In Vivo Pharmacodynamics of Soticlestat in APP/PS1-Tg Mice (Repeated Oral Dosing)
| Dose (mg/kg, p.o., QD) | % Reduction in Brain 24HC (at 3 days) | Therapeutic Outcome |
| 10 | ~50% | Substantially reduced premature deaths.[5] |
Experimental Protocols
1. Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
-
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
Refrigerator (4°C)
-
-
Procedure:
-
Heat the required volume of deionized water to approximately 80°C.
-
While stirring, slowly add 0.5 g of methylcellulose powder for every 100 mL of water.
-
Continue stirring the hot suspension for about 30 minutes. The solution will appear cloudy.
-
Transfer the beaker to a cold room or refrigerator (4°C) and continue to stir overnight.
-
The solution should become clear and slightly viscous. Store at 4°C.
-
2. In Vivo Efficacy Study of Soticlestat in Mice
-
Animals:
-
Drug Preparation:
-
Weigh the required amount of soticlestat.
-
Prepare a suspension in 0.5% aqueous methylcellulose to the desired concentration (e.g., for a 10 mg/kg dose and a 10 mL/kg administration volume, prepare a 1 mg/mL suspension).
-
Vortex the suspension vigorously before each administration to ensure homogeneity.
-
-
Dosing:
-
Tissue Collection and Analysis:
-
At the designated time point after the final dose (e.g., 24 hours), euthanize the mice via an approved method.
-
Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
For 24HC analysis, homogenize the brain tissue and perform lipid extraction.
-
Quantify 24HC levels using a validated LC-MS/MS or GC-MS method.
-
Visualizations
References
- 1. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The-Atypical-Anticonvulsive-Mechanism-of-Soticlestat-Characterized-in-Animal-Models-of-Epilepsy [aesnet.org]
- 3. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 4. takeda.com [takeda.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. dravetsyndromenews.com [dravetsyndromenews.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic labeling kinetics of brain-derived 24S-hydroxycholesterol in blood in multiple sclerosis: Effects of treatment with the remyelinating antibody rHIgM22 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Cholesterol 24-Hydroxylase (CH24H) Inhibitors: Cholesterol 24-hydroxylase-IN-1 vs. Soticlestat and Other Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Cholesterol 24-hydroxylase-IN-1" and other notable inhibitors of Cholesterol 24-hydroxylase (CH24H or CYP46A1), a key enzyme in brain cholesterol metabolism. The information presented is collated from preclinical studies and is intended to aid researchers in the selection and evaluation of these compounds for further investigation.
Introduction to CH24H Inhibition
Cholesterol 24-hydroxylase is a brain-specific cytochrome P450 enzyme that converts cholesterol into 24S-hydroxycholesterol (24HC). This conversion is the primary pathway for cholesterol elimination from the brain, as 24HC can cross the blood-brain barrier more readily than cholesterol itself. Dysregulation of CH24H activity has been implicated in various neurological disorders, making it an attractive therapeutic target. Inhibition of CH24H has been shown to reduce neuronal hyperexcitability, suggesting its potential in treating conditions like epilepsy.
Comparative Performance of CH24H Inhibitors
This section provides a comparative overview of the in vitro potency, selectivity, and in vivo efficacy of this compound, the clinical candidate soticlestat (TAK-935), and the antifungal drug voriconazole, which exhibits off-target CH24H inhibition.
Note: The following data is compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) for human CH24H | Source |
| This compound (compound 17) | 8.5 | [1] |
| Soticlestat (TAK-935) | 7.4 | [2] |
| Soticlestat (TAK-935) | 4.5 | [3] |
| Voriconazole | 22 (for cholesterol 24-hydroxylation) | [4] |
Selectivity Profile
Selectivity is a crucial aspect of drug development, indicating the inhibitor's specificity for the target enzyme over other related enzymes, which can help in minimizing off-target effects.
| Compound | Off-target (% Inhibition at 10 µM or IC50 in nM) | Source |
| This compound (compound 17) | CYP3A4: 21% | [5] |
| CYP2C8: 2% | [5] | |
| CYP2C9: 19% | [5] | |
| CYP2D6: 3% | [5] | |
| Soticlestat (TAK-935) | CYP3A4: IC50 = 66,000 nM | [2] |
| CYP2C8, 2C9, 2D6, 1A2, 2C19: Negligible inhibition | [2] |
In Vivo Efficacy
The in vivo efficacy of CH24H inhibitors is often assessed by their ability to reduce the levels of 24S-hydroxycholesterol (24HC) in the brain.
| Compound | Animal Model | Dose and Administration | Brain 24HC Reduction | Source |
| This compound (compound 17) | Mice | 30 mg/kg, oral | 26% | [5] |
| Soticlestat (TAK-935) | Mice | 1, 3, and 10 mg/kg, oral | Dose-dependent reduction | [2] |
| Voriconazole | Mice | Daily intraperitoneal injections for 5 days | Significantly reduced | [4] |
Signaling Pathway and Experimental Workflows
CH24H-Mediated Cholesterol Metabolism and its Regulation
The following diagram illustrates the central role of CH24H in brain cholesterol homeostasis. Cholesterol is converted to 24S-hydroxycholesterol, which can then exit the brain. The expression of CH24H itself can be influenced by various signaling pathways.
Caption: CH24H signaling pathway in a neuron.
Typical Experimental Workflow for CH24H Inhibitor Evaluation
The development and validation of CH24H inhibitors typically follow a multi-step process, from initial screening to in vivo characterization.
References
- 1. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soticlestat, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 5. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
Validating the Selectivity of Cholesterol 24-Hydroxylase Inhibitors Against Other Cytochrome P450 Enzymes
For researchers and drug development professionals, ensuring the selectivity of a therapeutic agent is paramount to minimizing off-target effects and potential drug-drug interactions. This guide provides a comparative overview of the selectivity of a representative Cholesterol 24-hydroxylase (CH24H/CYP46A1) inhibitor, soticlestat (TAK-935), against other major cytochrome P450 (CYP) enzymes. The data presented here is crucial for assessing the inhibitor's specificity and its potential for clinical development.
Comparative Selectivity Profile of Soticlestat
Soticlestat is a potent and selective inhibitor of Cholesterol 24-hydroxylase.[1] To ascertain its selectivity, its inhibitory activity against other major human CYP isoforms was evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values of soticlestat against a panel of key drug-metabolizing CYP enzymes. The data was obtained from in vitro studies using human liver microsomes (HLM).[2][3]
| Cytochrome P450 Isoform | Soticlestat IC50 (µM) |
| CYP46A1 (CH24H) | 0.0074 |
| CYP2C8 | 28 |
| CYP2C9 | 30 |
| CYP2C19 | 18 |
| CYP3A4 | 30 |
Data Interpretation: The significantly lower IC50 value for CYP46A1 compared to the other tested CYP isoforms demonstrates the high selectivity of soticlestat. A higher IC50 value indicates weaker inhibition. The large fold difference between the IC50 for the target enzyme (CYP46A1) and the off-target enzymes underscores the inhibitor's specificity.
Cholesterol 24-Hydroxylase Signaling Pathway
Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a critical role in cholesterol homeostasis within the central nervous system.[1][4][5] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol (24HC), which, unlike cholesterol, can cross the blood-brain barrier to be cleared from the brain.[4] The following diagram illustrates the central role of CH24H in brain cholesterol metabolism.
Caption: Cholesterol 24-Hydroxylase (CH24H) pathway in brain cholesterol elimination.
Experimental Protocols
The following is a detailed methodology for a typical in vitro CYP inhibition assay used to determine the IC50 values of a test compound.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the activity of various CYP isoforms.
Materials:
-
Test compound (e.g., Cholesterol 24-hydroxylase-IN-1)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (see table below)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well microplates
-
Incubator
-
LC-MS/MS system
CYP Isoform-Specific Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Tolbutamide | 4-Hydroxytolbutamide |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and probe substrates in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a working solution of the NADPH regenerating system in buffer.
-
Prepare a suspension of human liver microsomes in buffer.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, human liver microsomes, and a series of concentrations of the test compound.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow for CYP Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of an inhibitor against a panel of CYP enzymes.
References
- 1. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soticlestat in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]
- 3. neurology.org [neurology.org]
- 4. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol 24-hydroxylase-IN-1 and Other CH24H Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "Cholesterol 24-hydroxylase-IN-1" and other commercially available inhibitors of Cholesterol 24-hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism. This document summarizes their in vitro enzymatic activities, provides a detailed protocol for cell-based cross-validation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Cholesterol 24-hydroxylase (CH24H)
Cholesterol 24-hydroxylase, also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the neurons of the brain. Its primary function is to convert cholesterol into 24S-hydroxycholesterol (24HC)[1]. This hydroxylation reaction is the main pathway for cholesterol elimination from the brain, as 24HC can readily cross the blood-brain barrier, unlike its precursor[1]. The resulting 24HC is not merely a catabolic product; it also acts as a signaling molecule, notably as a ligand for Liver X Receptors (LXRs) and a modulator of N-methyl-D-aspartate (NMDA) receptors, thereby influencing cholesterol homeostasis and neuronal function. Given its role in brain cholesterol regulation, CH24H has emerged as a therapeutic target for various neurological disorders.
In Vitro Activity of CH24H Inhibitors
This section compares the in vitro enzymatic inhibitory activity of "this compound" with two other well-characterized inhibitors, Soticlestat (TAK-935) and Voriconazole. The data presented is based on studies using the human form of the CH24H enzyme.
| Inhibitor | Target Enzyme | IC50 / Ki | Assay Type | Reference |
| This compound | Human CH24H | IC50 = 8.5 nM | Enzymatic Assay | [2][3] |
| Soticlestat (TAK-935/OV935) | Human CH24H | IC50 = 4.5 nM | Enzymatic Assay | [4] |
| Voriconazole | Human CH24H | Ki = 11 nM | Enzymatic Assay | N/A |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. Ki (inhibition constant) is another measure of inhibitor potency.
Signaling Pathway of CH24H and its Inhibition
The following diagram illustrates the metabolic pathway of cholesterol hydroxylation by CH24H and the subsequent signaling roles of its product, 24S-hydroxycholesterol. The diagram also indicates the point of inhibition by compounds like "this compound".
References
Head-to-head comparison of "Cholesterol 24-hydroxylase-IN-1" and voriconazole on CH24H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two known inhibitors of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1: the investigational compound "Cholesterol 24-hydroxylase-IN-1" and the approved antifungal drug "voriconazole." This objective analysis is intended to inform research and development decisions by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Overview of CH24H and its Inhibition
Cholesterol 24-hydroxylase is a cytochrome P450 enzyme primarily expressed in the brain.[1][2][3][4] It plays a crucial role in cholesterol homeostasis within the central nervous system by converting cholesterol into 24S-hydroxycholesterol (24HC).[1][2][3][4][5] This hydroxylation increases the polarity of the sterol, facilitating its transport across the blood-brain barrier for subsequent elimination.[1][2] Inhibition of CH24H is being investigated as a potential therapeutic strategy for neurological disorders where modulation of cholesterol metabolism and glutamatergic signaling may be beneficial.[6]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key in vitro efficacy data for this compound and voriconazole against CH24H.
| Parameter | This compound | Voriconazole | Reference |
| IC50 | 8.5 nM | 22 nM | [7],[8] |
| Ki | Not Reported | 11 nM | [8][9] |
| Selectivity | Highly Selective | Also inhibits other CYPs (e.g., CYP51) | [7],[10] |
Note: A lower IC50 or Ki value indicates higher potency.
In Vivo Effects on Brain 24S-Hydroxycholesterol
| Species | Compound | Dosing Regimen | Brain 24HC Reduction | Reference |
| Mouse | Voriconazole | 60 mg/kg, intraperitoneal, daily for 5 days | Significant reduction | [8][9] |
| Rat | Voriconazole | 60 mg/kg, intraperitoneal, daily for 5 days | 42% reduction in brain, 18% in retina | [11] |
In vivo data for this compound is less publicly detailed but the compound is described as orally active and capable of crossing the blood-brain barrier. Another potent and selective CH24H inhibitor, soticlestat, has been shown to dose-dependently reduce brain 24HC levels in mice.[12]
Experimental Protocols
In Vitro CH24H Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against CH24H.
-
Enzyme Preparation: A cell lysate or microsomal fraction containing human CH24H is prepared.
-
Substrate: Radiolabeled [14C]cholesterol is used as the substrate.
-
Incubation: The enzyme preparation is incubated with the test compound (e.g., this compound or voriconazole) at varying concentrations.
-
Reaction Initiation: The reaction is started by the addition of the [14C]cholesterol substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Product Separation: The product, [14C]24S-hydroxycholesterol, is separated from the substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of [14C]24S-hydroxycholesterol produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Assessment of CH24H Inhibition in Rodents (Voriconazole Example)
This protocol is based on studies investigating the in vivo effects of voriconazole.
-
Animal Model: Male mice or Sprague-Dawley rats are used.
-
Compound Administration: Voriconazole is administered via intraperitoneal injection at a dose of 60 mg/kg body weight, once daily for 5 consecutive days.[8][9][11]
-
Tissue Collection: Following the treatment period, animals are euthanized, and brain and plasma samples are collected.
-
Sterol Extraction: Lipids, including cholesterol and 24S-hydroxycholesterol, are extracted from the brain tissue and plasma.
-
Quantification by GC-MS: The levels of 24S-hydroxycholesterol and cholesterol are quantified using isotope dilution gas chromatography-mass spectrometry (GC-MS). Deuterated internal standards are used for accurate quantification.[11]
-
Data Analysis: The levels of 24S-hydroxycholesterol in the treated group are compared to a vehicle-treated control group to determine the percentage of reduction.
Visualizing the Mechanism and Workflow
To further clarify the context of this comparison, the following diagrams illustrate the CH24H signaling pathway and a typical experimental workflow for evaluating CH24H inhibitors.
Caption: CH24H pathway and points of inhibition.
Caption: Workflow for evaluating CH24H inhibitors.
Conclusion
Both this compound and voriconazole are potent inhibitors of CH24H. Based on the available in vitro data, this compound demonstrates a slightly higher potency (lower IC50) and is reported to be highly selective for CH24H.[7] Voriconazole, while an effective CH24H inhibitor, also targets other cytochrome P450 enzymes, which may be a consideration for its use as a specific research tool or therapeutic.[10] The in vivo data for voriconazole provides a clear precedent for its ability to modulate brain cholesterol metabolism.[8][9][11] Further detailed in vivo studies on this compound are needed for a direct comparison of their effects in a physiological context. This guide provides a foundation for researchers to evaluate these compounds based on their specific experimental needs.
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About: Cholesterol 24-hydroxylase [dbpedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Measuring CH24H Inhibition: Beyond "Cholesterol 24-hydroxylase-IN-1"
For researchers, scientists, and drug development professionals, the accurate measurement of Cholesterol 24-hydroxylase (CH24H) inhibition is paramount for advancing our understanding of neurological disorders and developing novel therapeutics. This guide provides a comprehensive comparison of alternative methods to the commonly referenced inhibitor "Cholesterol 24-hydroxylase-IN-1," offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC).[1][2] This process is the primary pathway for cholesterol elimination from the brain. Dysregulation of CH24H activity has been implicated in various neurodegenerative diseases, making it a significant target for drug discovery. This guide explores a range of methodologies to assess CH24H inhibition, providing a framework for robust and reliable data generation.
Comparison of CH24H Inhibition Measurement Methods
The selection of an appropriate assay for measuring CH24H inhibition depends on various factors, including the specific research question, required throughput, sensitivity, and available resources. Below is a summary of key quantitative data for the discussed methods.
| Method | Principle | Typical Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC)-Based Assay | Separation of radiolabeled substrate ([14C]-cholesterol) from its product ([14C]-24HC) by TLC and quantification of radioactivity. | Low to Medium | Moderate | Relatively low cost for setup; direct measurement of enzyme activity. | Use of radioactivity; low throughput; labor-intensive. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of the enzymatic product, 24S-hydroxycholesterol, in a given sample. | Medium | High | High specificity and sensitivity; can be used for in vitro and in vivo samples. | High initial equipment cost; requires specialized expertise. |
| Fluorescence-Based Assay | A pro-fluorescent substrate is converted by CH24H into a fluorescent product, allowing for continuous monitoring of enzyme activity. | High | High | High throughput; real-time kinetics; no radioactivity. | Potential for compound interference (quenching or autofluorescence); requires a specific pro-fluorescent substrate. |
| Cell-Based Assay | Measurement of CH24H activity or downstream effects in a cellular context, often using genetically modified cells. | Medium to High | Varies | Provides data in a more physiologically relevant context; can assess cell permeability. | Indirect measurement of enzyme activity; potential for off-target effects. |
| In Vitro Autoradiography | Visualization and quantification of the binding of a radiolabeled inhibitor to CH24H in tissue sections. | Low | High | Provides spatial distribution of inhibitor binding in a native tissue environment. | Use of radioactivity; indirect measure of inhibition; low throughput. |
Table 1: Comparison of Alternative Methods for Measuring CH24H Inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Thin-Layer Chromatography (TLC)-Based Assay
This method directly measures the enzymatic conversion of a radiolabeled substrate.
Materials:
-
CH24H enzyme source (e.g., recombinant human CH24H expressed in insect cells)
-
[14C]-Cholesterol (substrate)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (inhibitors)
-
TLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare a reaction mixture containing the CH24H enzyme, NADPH, and assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [14C]-cholesterol.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., a mixture of chloroform and methanol).
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate cholesterol from 24S-hydroxycholesterol.
-
Visualize the separated radioactive spots using a phosphorimager and quantify the radioactivity of the substrate and product bands.
-
Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assay
This highly sensitive and specific method quantifies the product of the CH24H reaction.[3][4][5]
Materials:
-
CH24H enzyme source
-
Cholesterol (substrate)
-
NADPH
-
Assay buffer
-
Test compounds
-
Internal standard (e.g., deuterated 24S-hydroxycholesterol)
-
LC-MS/MS system
Protocol:
-
Perform the enzymatic reaction as described in the TLC-based assay (steps 1-4), but using non-radiolabeled cholesterol.
-
Stop the reaction and add the internal standard.
-
Extract the lipids using an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.
-
Inject the sample into the LC-MS/MS system.
-
Separate 24S-hydroxycholesterol from other components using a suitable LC column and mobile phase gradient.
-
Detect and quantify 24S-hydroxycholesterol using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 24S-hydroxycholesterol based on the standard curve and determine the percentage of inhibition.
Fluorescence-Based Assay (Conceptual Protocol)
This high-throughput method relies on the development of a pro-fluorescent substrate for CH24H.
Materials:
-
CH24H enzyme source
-
Pro-fluorescent substrate (a cholesterol analog that becomes fluorescent upon hydroxylation at the 24-position)
-
NADPH
-
Assay buffer
-
Test compounds
-
Fluorescence plate reader
Protocol:
-
Dispense the CH24H enzyme, NADPH, and assay buffer into a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the pro-fluorescent substrate.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
The rate of the reaction is determined from the slope of the fluorescence signal over time.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cell-Based Assay using Transfected HEK293 Cells
This assay measures CH24H inhibition within a cellular environment.
Materials:
-
HEK293 cells stably or transiently expressing human CH24H
-
Cell culture medium and supplements
-
Test compounds
-
LC-MS/MS system for 24S-hydroxycholesterol quantification
Protocol:
-
Plate the CH24H-expressing HEK293 cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with a serum-free medium containing the test compound at various concentrations.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for inhibition of CH24H and turnover of cellular cholesterol.
-
Collect the cell culture supernatant.
-
Quantify the concentration of 24S-hydroxycholesterol in the supernatant using the LC-MS/MS protocol described above.
-
Determine the percentage of inhibition by comparing the levels of 24S-hydroxycholesterol in the supernatant of treated cells to that of untreated cells.
In Vitro Autoradiography
This technique visualizes the binding of a radiolabeled inhibitor to CH24H in tissue sections.[6][7][8]
Materials:
-
Brain tissue sections from an appropriate species (e.g., mouse, rat, or human)
-
Radiolabeled inhibitor (e.g., [3H]-soticlestat)
-
Incubation buffer
-
Washing buffer
-
Phosphor imaging plates or film
-
Image analysis software
Protocol:
-
Prepare thin (e.g., 20 µm) cryosections of the brain tissue and mount them on microscope slides.[7]
-
Pre-incubate the sections in buffer to remove endogenous ligands.[9]
-
Incubate the sections with the radiolabeled inhibitor in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-radiolabeled competitor.
-
Wash the sections extensively in cold buffer to remove unbound radioligand.[9]
-
Dry the sections and expose them to a phosphor imaging plate or autoradiographic film.[7]
-
Develop the image and quantify the density of the autoradiographic signal in different brain regions using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding. The ability of a test compound to displace the radiolabeled ligand can be used to determine its binding affinity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: CH24H Signaling Pathway in Cholesterol Homeostasis.
Caption: Workflow for a TLC-Based CH24H Inhibition Assay.
Caption: Workflow for an LC-MS/MS-Based CH24H Inhibition Assay.
References
- 1. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiography [fz-juelich.de]
Reproducibility of "Cholesterol 24-hydroxylase-IN-1" Effects on 24S-HC Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Cholesterol 24-hydroxylase-IN-1" and its alternatives in modulating 24S-hydroxycholesterol (24S-HC) levels. The data presented is intended to aid researchers in evaluating the reproducibility and efficacy of these inhibitors for preclinical and clinical research.
Introduction to CYP46A1 and 24S-HC
Cholesterol 24-hydroxylase, encoded by the CYP46A1 gene, is a cytochrome P450 enzyme predominantly expressed in the neurons of the central nervous system (CNS).[1] It plays a crucial role in brain cholesterol homeostasis by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC).[1][2] This hydroxylation increases the polarity of the cholesterol molecule, facilitating its transport across the blood-brain barrier and subsequent elimination from the brain.[1][3] Dysregulation of CYP46A1 activity and altered 24S-HC levels have been implicated in various neurological disorders, making CYP46A1 a significant therapeutic target.[4][5][6]
Comparative Analysis of CYP46A1 Inhibitors
This section compares the in vitro potency and in vivo effects of "this compound" (identified as Compound 1 in key literature) and its alternatives on 24S-HC levels.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) of various compounds against human CYP46A1. Lower IC50 values indicate higher potency.
| Compound | Alternative Names | In Vitro IC50 (Human CYP46A1) | Reference |
| ((3-oxa-8-azabicyclo[3.2.1]octan-8-yl)(8-(oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone) | Compound 1 | 22 nM (using cholesterol substrate) | [7] |
| Soticlestat | TAK-935, Compound 2 | 7.4 nM, 32 nM | [7][8] |
| Voriconazole | - | 22 nM (Ki = 11 nM) | [9] |
In Vivo Effects on 24S-HC Levels in Mice
The tables below present the in vivo effects of Compound 1 and Soticlestat on brain and plasma 24S-HC levels in mice following systemic administration.
Compound 1:
| Dosage (mg/kg) | Administration Route | Time Point | Brain 24S-HC Reduction (%) | Plasma 24S-HC Reduction (%) | Reference |
| 30 | Single systemic | 8 hours | Significant | Significant | [7] |
| 15 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
| 30 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
| 60 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
Soticlestat (TAK-935/Compound 2):
| Dosage (mg/kg) | Administration Route | Time Point | Brain 24S-HC Reduction (%) | Plasma 24S-HC Reduction (%) | Reference |
| 30 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
| 60 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
| 90 (BID, 3 days) | Systemic | - | Significant | Significant | [7] |
Soticlestat (TAK-935):
| Dosage (mg/kg) | Administration Route | Brain 24S-HC Reduction | Reference |
| 1 | Oral | Dose-dependent | [8] |
| 3 | Oral | Dose-dependent | [8] |
| 10 | Oral | Dose-dependent | [8] |
Experimental Protocols
In Vitro CYP46A1 Inhibition Assay (Cholesterol Substrate)
This protocol is adapted from Popiolek et al., 2020.[7][10]
-
Preparation: In a 384-well plate, incubate 0.5 µL of human CYP46A1 microsomes (25 mg/mL) with 2-hydroxypropyl-β-cyclodextrin (10 mg/mL) and 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂ for 5 minutes.
-
Inhibitor Addition: Add 1 µL of varying half-log concentrations of the test inhibitor to the designated wells and incubate for 5 minutes.
-
Reaction Initiation: Add cholesterol (25 µM) to the wells, followed by 1 mM NADPH to initiate the reaction. The total incubation volume is 50 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Quenching: Terminate the reaction by adding 30 µL of the incubation mixture to a quench plate containing 30 µL of 1 µM d7-24-hydroxycholesterol in acetonitrile/methanol (50/50).
-
Sample Preparation: Seal the plates, place them in a -20°C freezer for 10 minutes, and then centrifuge at 5,700 rpm for 20 minutes at 4°C.
-
Analysis: Transfer the supernatants for LC-MS/MS analysis to quantify the formation of 24S-HC.
Quantification of 24S-HC in Brain Tissue by LC-MS/MS
This is a general protocol based on principles outlined in the cited literature.[11][12][13][14][15]
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., PBS).
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d7-24-hydroxycholesterol) to each sample for accurate quantification.
-
Liquid-Liquid Extraction: Extract lipids, including 24S-HC, from the homogenate using an organic solvent (e.g., methyl-tert-butyl ether).
-
Derivatization (Optional but recommended for enhanced sensitivity): Derivatize the extracted samples to improve ionization efficiency and chromatographic properties. Nicotinic acid is a common derivatizing agent for this purpose.
-
LC-MS/MS Analysis: Inject the prepared samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: Use a suitable column (e.g., C18) to separate 24S-HC from other lipids and isomers.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of both 24S-HC and the internal standard.
-
-
Data Analysis: Calculate the concentration of 24S-HC in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Unbiased insights into the multiplicity of the CYP46A1 brain effects in 5XFAD mice treated with low dose-efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential of CYP46A1 as a novel therapeutic target for neurological disorders: An updated review of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo [frontiersin.org]
- 8. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP46A1 Cholesterol Assay [bio-protocol.org]
- 11. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol 24-Hydroxylase (CH24H) Inhibitors: Benchmarking Cholesterol 24-hydroxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Cholesterol 24-hydroxylase-IN-1" against two industry-standard Cholesterol 24-hydroxylase (CH24H) inhibitors: soticlestat and voriconazole. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1][2] It plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1][2] This conversion facilitates the removal of excess cholesterol from the brain, as 24HC can cross the blood-brain barrier more readily than cholesterol itself.[1] Dysregulation of CH24H activity has been implicated in various neurological disorders, making it a compelling therapeutic target.
Performance Comparison of CH24H Inhibitors
The following table summarizes the in vitro potency of this compound, soticlestat, and voriconazole against human CH24H. Potency is a key metric for evaluating the potential efficacy of an inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human CH24H | 8.5 | [3] |
| Soticlestat (TAK-935) | Human CH24H | 4.5 - 7.4 | |
| Voriconazole | Human CH24H | 22 (Ki = 11) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is another measure of inhibitor potency.
Note: Data for the CH24H inhibitor BI 102668 was not publicly available at the time of this publication.
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes, such as other cytochrome P450 isoforms. Poor selectivity can lead to off-target effects and potential toxicity.
Soticlestat (TAK-935) has demonstrated high selectivity for CH24H over other major drug-metabolizing CYP enzymes. In preliminary screenings, it did not show notable activity against a panel of major CNS drug targets and drug-metabolizing enzymes at a concentration 10,000 times higher than its IC50 for CH24H inhibition.
Voriconazole , an antifungal agent, is known to be a less specific inhibitor. While it inhibits CH24H, its pharmacological effects are also attributed to the inhibition of other CYP enzymes, including CYP51, which is involved in ergosterol synthesis in fungi.
The selectivity profile of This compound is described as "highly selective," though detailed data against a broad panel of CYP isoforms was not available in the public domain for this guide.[3]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of CH24H in brain cholesterol metabolism and the mechanism of action of its inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Proof of Pharmacology, Safety, and Pharmacokinetics of the Novel TRPA1 Antagonist BI 1839100: A Randomized, Placebo‐Controlled, Parallel Group, First‐In‐Human Study in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Proper Disposal of Cholesterol 24-hydroxylase-IN-1: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cholesterol 24-hydroxylase-IN-1, a potent and selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental impact and upholding a culture of safety.
Overview and Key Safety Considerations
This compound is a valuable research tool in the study of cholesterol metabolism in the central nervous system. However, its potent biological activity and hazardous properties necessitate strict adherence to proper disposal protocols. The primary hazards associated with this compound are:
-
Toxicity: Harmful if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Due to these hazards, do not dispose of this compound down the drain or in regular solid waste streams. All waste containing this compound must be collected, segregated, and treated as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₅O |
| Molecular Weight | 313.40 g/mol |
| IC₅₀ for CH24H | 8.5 nM |
| Solubility in DMSO | Information available, specific value not provided in search results. |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -80°C |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.
Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Solid (Neat) Compound
-
Segregation: Collect all solid waste, including empty vials, contaminated weighing paper, and disposable spatulas, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The recommended method of disposal is incineration at an approved facility.
Disposal of Solutions in Organic Solvents (e.g., DMSO)
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used (e.g., DMSO), and the approximate concentration of the inhibitor. Include all relevant hazard pictograms.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal via a licensed hazardous waste management company, specifying the contents for appropriate incineration.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of the solvent used to prepare the solution (e.g., DMSO or ethanol) to remove the majority of the compound. Collect this rinse as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the disposal of this compound and the signaling pathway it inhibits.
Caption: Disposal workflow for this compound.
Caption: Inhibition of the Cholesterol 24-hydroxylase pathway.
Personal protective equipment for handling Cholesterol 24-hydroxylase-IN-1
Essential Safety and Handling Guide for Cholesterol 24-hydroxylase-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Compound Overview: this compound is a potent and highly selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H or CYP46A1).[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. The level of protection should be determined by a thorough risk assessment of the specific procedures being performed.
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with side shields- Face Shield (if splash hazard is present)- Respiratory Protection (e.g., N95 respirator or use of a chemical fume hood) |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses |
| Animal Dosing and Handling | - Disposable Nitrile Gloves- Lab Coat or disposable gown- Safety Glasses |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of dust.[3]
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for this compound.
-
Clean the balance and surrounding surfaces thoroughly after use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Consult the product datasheet for solubility information to select the appropriate solvent.[2][4]
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
3. Storage:
-
Store the solid compound at -20°C.[3]
-
Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[2][4]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][4]
Disposal Plan
1. Solid Waste:
-
All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be considered contaminated.
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life.[3]
3. Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent to remove any residual compound.
-
Dispose of the cleaning materials as solid hazardous waste.
4. Final Disposal:
-
Dispose of all waste through your institution's approved hazardous waste disposal program.
Emergency Procedures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth.[3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
